molecular formula C21H18BF2N4O2S+ B1192299 BDP TR hydrazide

BDP TR hydrazide

Cat. No.: B1192299
M. Wt: 439.27
InChI Key: ACYGVTUSAQHXQL-UHFFFAOYSA-O
Attention: For research use only. Not for human or veterinary use.
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Description

BDP TR is a borondipyrromethene (BODIPY®) dye for ROX/Texas Red channel. This compound is a hydrazide reactive derivative, that can be used for the labeling of aldehydes and ketones with BDP TR.

Properties

Molecular Formula

C21H18BF2N4O2S+

Molecular Weight

439.27

IUPAC Name

[[2-[4-(2,2-difluoro-12-thiophen-2-yl-1-aza-3-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-3,5,7,9,11-pentaen-4-yl)phenoxy]acetyl]amino]azanium;chloride

InChI

InChI=1S/C21H17BF2N4O2S.ClH/c23-22(24)27-15(12-16-6-10-19(28(16)22)20-2-1-11-31-20)5-9-18(27)14-3-7-17(8-4-14)30-13-21(29)26-25;/h1-12H,13,25H2,(H,26,29);1H

InChI Key

ACYGVTUSAQHXQL-UHFFFAOYSA-O

SMILES

[B-]1(N2C(=CC=C2C3=CC=CS3)C=C4[N+]1=C(C=C4)C5=CC=C(C=C5)OCC(=O)N[NH3+])(F)F.[Cl-]

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

BDP TR hydrazide

Origin of Product

United States

Foundational & Exploratory

fluorescence quantum yield of BDP TR hydrazide

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Fluorescence Quantum Yield of BDP TR Hydrazide

Foreword: Beyond a Simple Number

The fluorescence quantum yield (Φf) is arguably the most critical parameter defining a fluorophore's performance. It is the direct measure of the efficiency with which a molecule converts absorbed light into emitted fluorescence.[1] For a probe like this compound, a member of the robust BODIPY (boron-dipyrromethene) dye family, understanding its quantum yield is not about a single, static value. Instead, it is about appreciating the dynamic interplay between its molecular structure and its environment. This guide moves beyond mere data reporting to provide a deep, mechanistic understanding of this compound's photophysics, empowering researchers to optimize its use in demanding applications such as bioconjugation, cellular imaging, and diagnostics.

Core Photophysical Profile of BDP TR

BDP TR is a bright and highly photostable fluorophore designed for the red-orange spectral region, often corresponding to the ROX (Rhodamine X) channel in many instruments.[2][3] Its rigid BODIPY core is inherently resistant to many common quenching pathways, forming the basis for its high intrinsic fluorescence potential.[] The "hydrazide" functional group makes it a chemoselective tool, primed for reaction with carbonyl compounds (aldehydes and ketones).[5][6]

Table 1: Key Spectroscopic Properties of BDP TR Dyes

Parameter Value Typical Solvent Source
Excitation Maximum (λ_abs_) 589 nm Varies (e.g., DMF, DMSO) [2][5][7]
Emission Maximum (λ_em_) 616 nm Varies (e.g., DMF, DMSO) [2][5][7]
Molar Extinction Coefficient (ε) ~69,000 M⁻¹cm⁻¹ Varies [2][5][7]

| Reported Fluorescence Quantum Yield (Φf) | up to 0.90 | Varies |[2][5][7] |

Note: These values are typical and can shift depending on the solvent and conjugation state.

The "Turn-On" Mechanism: A Paradigm of Probe Design

A crucial characteristic of many hydrazide-functionalized BODIPY dyes is their nature as "turn-on" or fluorogenic probes. The unconjugated this compound is often weakly fluorescent. The non-bonding electrons of the terminal hydrazine group can participate in non-radiative de-excitation pathways, effectively quenching the fluorescence of the BODIPY core.

However, upon reaction with an aldehyde or ketone—for instance, on a carbonylated protein—a stable hydrazone bond is formed. This reaction alters the electronic structure of the substituent, disrupting the quenching pathway. The result is a dramatic, often 30- to 45-fold, increase in the fluorescence quantum yield.[8][9] This principle is fundamental to its utility, as it allows for the specific detection of target molecules with a high signal-to-background ratio.

cluster_0 This compound Labeling Reaction Probe This compound (Low Φf) Product BDP TR-Protein Conjugate (High Φf) Probe->Product Forms Hydrazone Bond Target Protein with Carbonyl Group (Aldehyde/Ketone) Target->Product Covalent Labeling cluster_workflow Relative Quantum Yield Workflow A Prepare Dilute Solutions (Sample & Standard, A < 0.1) B Measure Absorbance Spectra A->B C Select Excitation Wavelength (λ_ex) B->C Identical λ_ex for both F Calculate Quantum Yield (Φf) B->F Absorbance at λ_ex D Measure Corrected Emission Spectra C->D E Integrate Emission Spectra Area D->E E->F

Caption: Workflow for the relative measurement of fluorescence quantum yield.

Step-by-Step Experimental Protocol:

  • Select a Reference Standard: Choose a standard whose absorption and emission spectra overlap well with BDP TR. For BDP TR (emits ~616 nm), Cresyl Violet in methanol (Φf ≈ 0.54) or Rhodamine 101 in ethanol (Φf ≈ 0.92) are suitable candidates. The standard's quantum yield must be well-documented and trusted.

  • Prepare Stock Solutions: Prepare concentrated stock solutions of both the this compound sample and the reference standard in a high-purity spectroscopic grade solvent (e.g., ethanol or methanol).

  • Prepare a Series of Dilutions: For both the sample and the standard, prepare a series of dilutions in the desired final solvent. The absorbance of these solutions at the chosen excitation wavelength should range from approximately 0.01 to 0.1. This is critical to avoid inner-filter effects.

  • Measure Absorbance: Using a calibrated spectrophotometer, record the absorbance spectrum for each dilution of the sample and the standard. Record the absorbance value at the excitation wavelength (e.g., 575 nm).

  • Measure Fluorescence Emission:

    • Set the excitation wavelength on a corrected spectrofluorometer to the value used in the absorbance measurements.

    • Record the full, spectrally corrected emission spectrum for each dilution of the sample and the standard. Ensure experimental conditions (e.g., slit widths, detector voltage) are identical for all measurements.

    • Record a "blank" spectrum of the solvent alone to allow for background subtraction.

  • Data Analysis:

    • Integrate the area under the background-subtracted, corrected emission spectrum for each measurement.

    • For both the sample and the standard, plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength. The plot should be linear, confirming the absence of concentration-dependent quenching.

    • Determine the gradient (Slope) of the line for both the sample (Grad_X) and the standard (Grad_ST).

  • Calculate Quantum Yield: Use the following equation:

    Φ_X = Φ_ST * (Grad_X / Grad_ST) * (n_X² / n_ST²)

    Where:

    • Φ_X is the quantum yield of the sample.

    • Φ_ST is the known quantum yield of the standard.

    • Grad_X and Grad_ST are the gradients from the plot of integrated intensity vs. absorbance.

    • n_X and n_ST are the refractive indices of the sample and standard solutions, respectively (if solvents differ).

The Absolute Method (Integrating Sphere)

This method directly measures the ratio of emitted to absorbed photons and does not require a reference standard. [10][11]It is considered more accurate but requires specialized instrumentation.

Causality Behind the Protocol: An integrating sphere is a hollow sphere coated with a highly reflective material that scatters light, ensuring that all emitted photons, regardless of their direction, reach the detector. By measuring the excitation light profile with and without the sample in the sphere, one can directly calculate the number of photons absorbed. A subsequent measurement of the sample's emission profile within the sphere allows for the direct calculation of the number of photons emitted.

cluster_abs_workflow Absolute Quantum Yield Workflow S1 Measure Excitation Profile (Empty Sphere, E_a) S4 Calculate Absorbed Photons (A = E_a - E_b) S1->S4 S2 Measure Scattered Excitation (Sample in Sphere, E_b) S2->S4 S3 Measure Emission Profile (Sample in Sphere, E_c) S5 Calculate Emitted Photons (F = E_c) S3->S5 S6 Calculate Quantum Yield (Φf = F / A) S4->S6 S5->S6

Caption: Simplified workflow for the absolute measurement of fluorescence quantum yield using an integrating sphere.

Self-Validating Systems and Troubleshooting

A trustworthy protocol is a self-validating one. In quantum yield measurements, this is achieved through rigor and internal checks.

  • Linearity is Key: The plot of absorbance vs. integrated fluorescence intensity must be linear and pass through the origin. Deviation from linearity indicates the onset of inner-filter effects or concentration quenching, invalidating the data at higher concentrations.

  • Standard Cross-Validation: If possible, measure your sample against two different, well-established standards. Agreement between the results provides high confidence in your measured value.

  • Spectral Correction: Ensure your fluorometer is properly corrected for the wavelength-dependent sensitivity of its detector and optics. Using an incorrect correction file is a major source of systematic error. [10]* Purity of Materials: Use only spectroscopic grade solvents and high-purity dyes. Impurities can fluoresce or quench, leading to erroneous results. [1]

Conclusion

This compound is a high-performance fluorogenic probe whose full potential is unlocked through a comprehensive understanding of its fluorescence quantum yield. Its utility stems not from a single value, but from its dramatic increase in fluorescence upon specific reaction with target aldehydes and ketones. For the researcher, this means that careful consideration of the chemical environment—from the solvent used to the nature of the conjugation partner—is paramount. By employing rigorous, self-validating measurement protocols, scientists can confidently determine the quantum yield of this compound in their specific application, ensuring the generation of accurate, reproducible, and impactful data in drug development and biomedical research.

References

  • Synthesis of New Bodipy Hydrazide Fluorescent Probes for the Detection of Carbonylated Proteins Generated by Oxidative Stress. (n.d.). ResearchGate. Retrieved February 4, 2026, from [Link]

  • Singleton, D. G., et al. (2013). Synthesis and Spectroscopic Characterization of Fluorescent Boron Dipyrromethene-Derived Hydrazones. PMC. Retrieved February 4, 2026, from [Link]

  • Fluorescence Quantum Yields—Methods of Determination and Standards. (n.d.). ResearchGate. Retrieved February 4, 2026, from [Link]

  • Fluorescence quantum yield measurement. (2021). JASCO Global. Retrieved February 4, 2026, from [Link]

  • Absorption and emission peaks, and fluorescence quantum yields of BODIPY dyes and polymers in methylene chloride, ethanol, and aqueous solution. (n.d.). ResearchGate. Retrieved February 4, 2026, from [Link]

  • Antonov, A. S., et al. (2023). Solvent-Dependent Fluorescence Properties of CH2-bis(BODIPY)s. MDPI. Retrieved February 4, 2026, from [Link]

  • This compound (A270117). (n.d.). Antibodies.com. Retrieved February 4, 2026, from [Link]

  • A Guide to Recording Fluorescence Quantum Yields. (n.d.). UCI Department of Chemistry. Retrieved February 4, 2026, from [Link]

  • Monteiro, A., et al. (2021). Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. PMC. Retrieved February 4, 2026, from [Link]

  • L-A. D. M. et al. (2018). Time-Resolved Fluorescence Anisotropy and Molecular Dynamics Analysis of a Novel GFP Homo-FRET Dimer. PMC. Retrieved February 4, 2026, from [Link]

  • Fluorescence decay traces of the compounds in different solvents. (n.d.). ResearchGate. Retrieved February 4, 2026, from [Link]

  • Guide for the Measurements of Absolute Quantum Yields of Liquid Samples. (n.d.). Edinburgh Instruments. Retrieved February 4, 2026, from [Link]

  • Photophysical Properties and Protein Binding Studies of Piperazine-Substituted Anthracene-BODIPY Dyads for Antimicrobial Photodynamic Therapy. (2024). PubMed Central. Retrieved February 4, 2026, from [Link]

  • Fluorescence Resonance Energy Transfer Between Quantum Dot Donors and Dye-Labeled Protein Acceptors. (n.d.). TauTec. Retrieved February 4, 2026, from [Link]

  • Resch-Genger, U., et al. (2013). Relative and absolute determination of fluorescence quantum yields of transparent samples. Protocol Exchange. Retrieved February 4, 2026, from [Link]

  • Singleton, D. G., et al. (2013). Synthesis and spectroscopic characterization of fluorescent boron dipyrromethene-derived hydrazones. PubMed. Retrieved February 4, 2026, from [Link]

  • Predicting fluorescence to singlet oxygen generation quantum yield ratio for BODIPY dyes using QSPR and machine learning. (2022). RSC Publishing. Retrieved February 4, 2026, from [Link]

Sources

Advanced Characterization and Application of BDP TR Hydrazide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

BDP TR Hydrazide represents a significant advancement in fluorophore engineering, synthesizing the photostability of the Boron-Dipyrromethene (BODIPY) scaffold with the spectral characteristics of Texas Red (Sulforhodamine 101). Unlike traditional rhodamines, BDP TR is electrically neutral (zwitterionic in some forms but generally lipophilic core), offering high quantum yields (~0.90) and resistance to pH-induced quenching.

This guide provides a rigorous structural analysis, mechanistic insights into hydrazide-carbonyl ligation, and a self-validating protocol for glycoprotein labeling. It serves as a definitive reference for integrating this compound into high-fidelity fluorescence microscopy and proteomics workflows.

Molecular Architecture & Photophysics

Structural Composition

The "BDP" designation refers to the core 4,4-difluoro-4-bora-3a,4a-diaza-s-indacene (BODIPY) scaffold.[1] The "TR" suffix indicates a bathochromic shift (red-shift) engineered to match the ROX/Texas Red channel (Ex/Em: ~589/616 nm).

  • Chromophore Core: Unlike the unsubstituted BODIPY (green emission), BDP TR achieves its red emission through extended conjugation, typically via thienyl (thiophene) substitution at the 5-position or styryl extensions. This modification lowers the HOMO-LUMO gap without compromising the rigidity that grants BODIPY its high quantum yield.

  • Reactive Handle (Hydrazide): The hydrazide group (

    
    ) acts as a nucleophile specific to aldehydes and ketones, enabling bio-orthogonal conjugation to oxidized carbohydrates or carbonylated proteins.
    
Spectral Data Summary
PropertyValueUnitNotes
Excitation Max (

)
589nmMatches 561 nm or 594 nm lasers
Emission Max (

)
616nmOptimal for ROX/Texas Red filters
Extinction Coefficient (

)
~69,000

High absorptivity
Quantum Yield (

)
0.90-Near unity; exceptional brightness
Molecular Weight 474.72DaMonoisotopic mass (approx)
Solubility DMSO, DMF-Moderate water solubility; organic co-solvent recommended
Structural Logic Diagram

The following diagram illustrates the functional modularity of the this compound molecule.

BDP_Structure cluster_0 Photophysical Unit Core BODIPY Core (Rigid Scaffold) Mod Thienyl/Aryl Extension (Red Shift to ~616nm) Core->Mod Electronic Conjugation Linker Aliphatic Linker (Spacer) Core->Linker Covalent Attachment Reactive Hydrazide Group (-CONHNH2) Linker->Reactive Functional Display Target Target Aldehyde (Glycan/Carbonyl) Reactive->Target Nucleophilic Attack

Figure 1: Structural logic of this compound, highlighting the separation between the photophysical core and the reactive bioconjugation handle.

Bioconjugation Chemistry: The Hydrazone Ligation

The primary utility of this compound lies in its ability to form stable hydrazone bonds with aldehydes. This is most commonly applied in Glycobiology (labeling antibodies or membrane proteins via glycans) and Oxidative Stress Research (labeling carbonylated proteins).

Mechanism
  • Oxidation (Activation): Sodium Periodate (

    
    ) cleaves cis-diols in carbohydrates (sialic acid, galactose) to generate reactive aldehyde groups.
    
  • Ligation: The nucleophilic nitrogen of the hydrazide attacks the electrophilic carbonyl carbon of the aldehyde.

  • Dehydration: Water is eliminated to form a hydrazone linkage (

    
    ).
    
  • Stabilization (Optional): The hydrazone bond is relatively stable at physiological pH but can be reversible. For permanent linkage, it can be reduced with sodium cyanoborohydride (

    
    ) to a hydrazine bond, though this is often unnecessary for imaging applications.
    

Experimental Protocol: Glycoprotein Labeling

Objective: Labeling of IgG Antibody (polyclonal) via Fc-region glycans. Rationale: Site-specific labeling on the Fc region prevents interference with the antigen-binding site (Fab), preserving antibody affinity—a major advantage over NHS-ester (amine) labeling.

Reagents Required[1]
  • Protein: IgG Antibody (1 mg/mL in PBS, pH 7.4). Must be free of carrier proteins like BSA or Gelatin.

  • Dye: this compound (10 mM stock in anhydrous DMSO).

  • Oxidant: Sodium Periodate (

    
    ), 0.1 M fresh solution in water.
    
  • Quencher: Ethylene glycol or Glycerol.

  • Purification: PD-10 Desalting Column or Zeba Spin Columns (7K MWCO).

Step-by-Step Methodology
Phase A: Periodate Oxidation
  • Preparation: Add

    
     to the antibody solution to a final concentration of 10 mM .
    
  • Incubation: Incubate for 30 minutes at 4°C in the dark. Note: Keep cool to prevent over-oxidation of amino acids (Met, Trp).

  • Quenching: Add ethylene glycol (final 100 mM) and incubate for 5 minutes to neutralize excess periodate.

  • Buffer Exchange (Critical): Perform a rapid buffer exchange into Sodium Acetate buffer (pH 5.5) using a spin column.

    • Expert Insight: Hydrazone formation is acid-catalyzed. pH 5.5 significantly accelerates the reaction compared to pH 7.4.

Phase B: Conjugation
  • Dye Addition: Add this compound stock to the oxidized antibody.

    • Target Ratio: Use a 20-50 molar excess of dye over protein.

    • Solubility Check: Ensure final DMSO concentration is <10% to prevent protein denaturation.

  • Incubation: Incubate for 2–4 hours at Room Temperature (or overnight at 4°C) with gentle rotation, protected from light.

Phase C: Purification & Validation
  • Purification: Remove excess free dye using a PD-10 column equilibrated with PBS (pH 7.4). The dye-protein conjugate will elute in the void volume (first colored band).

  • Self-Validation (Degree of Labeling - DOL): Measure Absorbance at 280 nm (

    
    ) and 589 nm (
    
    
    
    ).
    
    
    • Correction Factor: BDP dyes have low absorption at 280 nm, but for precision:

      
      .
      
Workflow Visualization

Labeling_Workflow IgG IgG Antibody (Glycosylated) Oxidation Periodate Oxidation (NaIO4, 4°C, 30 min) IgG->Oxidation Generate Aldehydes Aldehyde Activated Antibody (Aldehyde Groups) Oxidation->Aldehyde Buffer Buffer Exchange (pH 5.5 Na-Acetate) Aldehyde->Buffer Optimize pH Reaction Conjugation (+ this compound) Buffer->Reaction Acid Catalysis Purify Purification (PD-10 / Dialysis) Reaction->Purify Remove Free Dye Final Labeled Conjugate (Ready for Imaging) Purify->Final

Figure 2: Optimized workflow for site-specific labeling of glycoproteins using this compound.

Troubleshooting & Stability

IssueProbable CauseCorrective Action
Precipitation during labeling Dye aggregation due to high hydrophobicity.Add dye in small aliquots; ensure DMSO <10%; use sulfonated variants if available for higher solubility.
Low Degree of Labeling (DOL < 1) Insufficient oxidation or high pH.Ensure fresh

; Verify pH is ~5.5 during conjugation; Increase dye molar excess.
High Background Staining Hydrophobic interaction of BDP core with membranes.Wash samples with buffers containing 0.1% Tween-20 or Triton X-100 after staining.
Signal Bleaching (Rare for BDP) High laser power.BDP TR is highly stable. If bleaching occurs, check mounting medium compatibility (avoid VectaShield with certain dyes; Prolong Diamond is recommended).

References

  • Hermanson, G. T. (2013). Bioconjugate Techniques (3rd Edition). Academic Press. (Chapter 2: Functional Targets).
  • Loudet, A., & Burgess, K. (2007). BODIPY dyes and their derivatives: syntheses and spectroscopic properties. Chemical Reviews, 107(11), 4891-4932. [Link]

  • FPbase. Fluorescence Spectra Viewer: BODIPY TR. Retrieved from [Link]

Sources

Technical Whitepaper: Photophysical Characterization and Application of BDP TR Fluorescent Probes

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Photophysical Properties of BDP TR Fluorescent Probes Content Type: Technical Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

BDP TR (Boron-dipyrromethene Texas Red) represents a high-performance class of fluorescent probes engineered to replace traditional sulforhodamine 101 derivatives (Texas Red/ROX).[1][2] Characterized by a rigid borondipyrromethene core, BDP TR exhibits superior quantum yield, exceptional photostability, and narrow emission bandwidths. This guide provides a deep technical analysis of BDP TR’s photophysics, mechanistic advantages, and validated experimental protocols for bioimaging and bioconjugation.

Molecular Architecture & Photophysics

Structural Basis

Unlike the flexible xanthene scaffold of Texas Red, BDP TR is built upon a rigid 4,4-difluoro-4-bora-3a,4a-diaza-s-indacene (BODIPY) core. This structural rigidity minimizes vibrational relaxation pathways, effectively suppressing non-radiative decay. The result is a fluorophore with a quantum yield approaching unity, even in aqueous environments.[3]

Quantitative Photophysical Profile

The following data represents the consensus photophysical properties of BDP TR derivatives (e.g., BDP TR Ceramide, BDP TR Azide) in methanol or aqueous buffer (pH 7.4).

ParameterValueUnitNotes
Excitation Max (

)
589nmMatches 561 nm or 594 nm laser lines
Emission Max (

)
616 - 620nmDeep Red / ROX Channel
Extinction Coeff.[1][4] (

)
~60,000 - 69,000

High absorptivity allows lower probe concentration
Quantum Yield (

)
~0.90-Significantly higher than Texas Red (~0.5-0.7)
Stokes Shift ~27nmSmall Stokes shift requires precise filter sets
Fluorescence Lifetime (

)
~5 - 6nsSuitable for Fluorescence Polarization (FP)
Two-Photon Cross-Section HighGMExcellent for multiphoton microscopy
Comparative Analysis: BDP TR vs. Texas Red

While Texas Red is prone to oxidative degradation and pH sensitivity, BDP TR remains stable across a broad pH range (pH 3–10).

  • Photostability: BDP TR resists photobleaching under high-intensity illumination (STED/Confocal), retaining >90% signal intensity where Texas Red may degrade to <50%.

  • Spectral Sharpness: The emission peak of BDP TR is narrower (FWHM ~25-30 nm), reducing spectral bleed-through in multicolor panels.

Mechanistic Visualization: Jablonski Diagram

The following diagram illustrates the electronic transitions governing BDP TR fluorescence. Note the suppression of Intersystem Crossing (ISC), which contributes to its high quantum yield.

Jablonski Figure 1: Jablonski Diagram for BDP TR. Note the dominant fluorescence pathway. S0 Ground State (S0) S1 Excited State (S1) S0->S1 Absorption (589 nm) Excitation S1->S0 Fluorescence (616 nm) High QY (~0.9) S1->S0 Non-Radiative Decay (Suppressed by Rigid Core) T1 Triplet State (T1) S1->T1 Intersystem Crossing (Minimal) T1->S0 Phosphorescence (Negligible)

Applications & Experimental Workflows

Golgi Apparatus Visualization (BDP TR Ceramide)

BDP TR Ceramide is a vital tool for visualizing the Golgi complex.[5][6] It leverages the cell's endogenous lipid metabolism to accumulate in the Golgi membranes.

Mechanism of Action:
  • Complexation: The hydrophobic probe is complexed with BSA to facilitate delivery.

  • Internalization: Cells take up the probe at 4°C (inhibiting vesicular transport).

  • Maturation: Upon warming to 37°C, the probe is metabolized and accumulates in the Golgi.

GolgiStaining Figure 2: Pulse-Chase Workflow for BDP TR Ceramide Golgi Staining cluster_prep Phase 1: Preparation cluster_stain Phase 2: Pulse-Chase Labeling Step1 Prepare Stock (5 mM in DMSO) Step2 Complex with BSA (Defatted BSA in HBSS) Step1->Step2 Step3 Incubate Cells @ 4°C (30 mins) Load Plasma Membrane Step2->Step3 Step4 Wash with Ice-Cold Medium Remove Excess Probe Step3->Step4 Step5 Incubate @ 37°C (30 mins) Internalization to Golgi Step4->Step5 Imaging Imaging & Analysis Step5->Imaging Microscopy Ex: 589nm / Em: 616nm

Validated Experimental Protocols

Protocol A: Golgi Staining with BDP TR Ceramide

Objective: Specific labeling of the Golgi apparatus in live or fixed cells.[5][6]

Reagents:

  • BDP TR Ceramide (Stock: 5 mM in DMSO).[5]

  • HBSS/HEPES buffer.

  • Defatted BSA.

Step-by-Step Methodology:

  • Probe Preparation: Dilute the stock solution to a final concentration of 5 µM in HBSS containing 5 µM defatted BSA. Note: BSA is critical for solubilizing the lipid probe.

  • Pulse (Loading): Rinse cells with ice-cold HBSS. Incubate cells with the probe solution for 30 minutes at 4°C .

    • Scientific Rationale: Incubation at 4°C allows the probe to insert into the plasma membrane but inhibits endocytosis, synchronizing the uptake.

  • Wash: Remove the staining solution and wash cells 3x with ice-cold medium.

  • Chase (Targeting): Add fresh, pre-warmed (37°C) complete culture medium and incubate for 30 minutes at 37°C .

    • Scientific Rationale: Restoring physiological temperature reactivates membrane trafficking, transporting the ceramide from the plasma membrane to the Golgi apparatus.

  • Fixation (Optional): If fixing, use 4% paraformaldehyde (PFA) for 15 minutes.[] Avoid methanol/acetone as they extract lipids.

  • Imaging: Image using a Texas Red filter set (Ex 590/Em 620).

Protocol B: Bioconjugation (Click Chemistry)

Objective: Labeling an alkyne-tagged biomolecule with BDP TR Azide.

Step-by-Step Methodology:

  • Reaction Mix: In a microcentrifuge tube, combine:

    • Alkyne-labeled protein/DNA (10–50 µM final).

    • BDP TR Azide (2–5 molar excess).

    • CuSO4 (1 mM) + THPTA Ligand (2 mM) (Premixed).

    • Sodium Ascorbate (2.5 mM, added last).

  • Incubation: Incubate for 30–60 minutes at Room Temperature in the dark.

  • Purification: Remove unreacted dye via spin column (e.g., PD-10) or dialysis.

  • QC: Measure Absorbance at 589 nm to calculate Degree of Labeling (DOL).

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Weak Signal Concentration QuenchingBDP dyes are hydrophobic and can aggregate at high concentrations. Reduce probe concentration (try 1 µM instead of 5 µM).
High Background Non-specific Hydrophobic BindingIncrease BSA concentration in wash buffers or use detergents (0.05% Tween-20) if the target permits.
Spectral Bleed Filter MismatchEnsure the filter set is optimized for Texas Red (Ex 580-590 / Em 610-630). Avoid standard RFP filters if they cut off above 600nm.
Precipitation Aqueous InstabilityAlways predilute DMSO stocks into buffer containing BSA or surfactant before adding to cells.

References

  • Antibodies.com. BDP TR Alkyne Specifications.[1] Retrieved from [Link]

Sources

Mastering the Dissolution of BDP TR Hydrazide in DMSO: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

BDP TR hydrazide, a fluorescent probe from the borondipyrromethene (BODIPY™) family, is a cornerstone in modern bio-conjugation and imaging applications. Its utility in labeling aldehydes and ketones on biomolecules is unparalleled, offering high fluorescence quantum yields and photostability. However, realizing the full potential of this powerful research tool is critically dependent on its proper handling and dissolution, particularly in its most common solvent, dimethyl sulfoxide (DMSO). This in-depth technical guide provides a comprehensive exploration of the solubility properties of this compound in DMSO, offering field-proven insights and detailed protocols to ensure reproducible and optimal results in your research endeavors. We will delve into the causality behind experimental choices, establish self-validating protocols, and provide a robust framework for its effective use in the laboratory.

Introduction to this compound: A Versatile Tool for Bioconjugation

This compound is a reactive fluorescent dye specifically designed for the ROX/Texas Red channel.[1][2] Its core structure is based on the borondipyrromethene (BODIPY™) scaffold, which is renowned for its sharp excitation and emission peaks, high molar extinction coefficients, and relative insensitivity to environmental polarity and pH.[3] The hydrazide functional group (-NHNH₂) provides a reactive handle for the covalent labeling of carbonyl compounds, specifically aldehydes and ketones, through the formation of a stable hydrazone linkage.[1][2] This specific reactivity makes it an invaluable tool for site-specifically labeling proteins, glycoproteins, and other biomolecules that have been engineered or modified to contain a carbonyl group.

The primary application of this compound lies in its ability to fluorescently tag biomolecules for visualization and quantification in a variety of research contexts, including microscopy, flow cytometry, and fluorescence polarization assays.[4]

The Critical Role of DMSO in this compound Applications

Dimethyl sulfoxide (DMSO) is the solvent of choice for dissolving this compound and many other hydrophobic fluorescent dyes. Its powerful solvating capacity for a wide range of organic molecules and its miscibility with water make it an ideal vehicle for introducing these probes into aqueous biological systems. However, the success of any experiment involving this compound hinges on the correct preparation of the initial DMSO stock solution.

Understanding the "Good" Solubility of this compound in DMSO

The ability to create a concentrated stock solution is paramount for several reasons:

  • Minimizing Solvent Effects: By starting with a high-concentration stock, only a small volume needs to be added to the aqueous reaction buffer, thereby minimizing the potentially disruptive effects of DMSO on protein structure and function.

  • Accurate Dosing: Concentrated stocks allow for precise and reproducible dilution to the desired final working concentration.

  • Storage and Stability: Aliquoting a concentrated stock solution for storage at -20°C or -80°C helps to preserve the integrity of the dye by minimizing freeze-thaw cycles.[7]

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is essential for its effective use.

PropertyValueSource(s)
Molecular Weight 474.72 g/mol [1][2]
Appearance Violet powder[1][2]
Excitation Maximum (λex) 589 nm[1][2]
Emission Maximum (λem) 616 nm[1][2]
Molar Extinction Coefficient (ε) 69,000 M⁻¹cm⁻¹[1][2]
Fluorescence Quantum Yield (Φ) 0.9[1][2]
Solubility Good in DMSO and DMF, moderate in water[1][2]

Causality in Experimental Choices: Factors Influencing Solubility and Stability

The dissolution of this compound in DMSO is not merely a matter of adding solvent to a powder. Several factors can significantly impact the quality of the resulting solution and, consequently, the outcome of your experiments.

The Critical Importance of Anhydrous DMSO

DMSO is notoriously hygroscopic, meaning it readily absorbs moisture from the atmosphere. For moisture-sensitive compounds like this compound, the presence of water in the DMSO can lead to several undesirable consequences:

  • Hydrolysis: The hydrazide functional group can be susceptible to hydrolysis, leading to a loss of reactivity and the inability to label target molecules.

  • Aggregation: BODIPY dyes have a known tendency to aggregate in aqueous environments or in mixed solvents containing water.[9] This aggregation can lead to fluorescence quenching and a broadening of the absorption spectra, ultimately reducing the signal-to-noise ratio in your experiments.[10][11]

  • Reduced Solubility: The presence of water can decrease the overall solvating power of DMSO for hydrophobic molecules, potentially leading to incomplete dissolution or precipitation of the dye.

Therefore, the use of anhydrous (dry) DMSO is strongly recommended for preparing stock solutions of this compound.

Best Practices for Handling Anhydrous DMSO

To maintain the anhydrous nature of your DMSO and ensure optimal performance, adhere to the following best practices:

  • Purchase in small volumes: Purchase anhydrous DMSO in small, sealed containers to minimize exposure to atmospheric moisture once opened.

  • Use proper technique: When dispensing, use a dry needle and syringe to pierce the septum of the bottle, and work quickly to minimize the ingress of air.

  • Store correctly: Store anhydrous DMSO in a desiccator or a tightly sealed container in a dry environment.

Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in Anhydrous DMSO

This protocol provides a detailed, step-by-step methodology for preparing a reliable and reproducible 10 mM stock solution of this compound.

Materials
  • This compound (violet powder)

  • Anhydrous dimethyl sulfoxide (DMSO)

  • Microcentrifuge tubes (amber or wrapped in foil to protect from light)

  • Vortex mixer

  • Precision micropipettes and tips

Step-by-Step Procedure
  • Equilibrate Reagents: Allow the vial of this compound and the anhydrous DMSO to come to room temperature before opening to prevent condensation of atmospheric moisture.

  • Weigh the Dye: Accurately weigh out a small amount of this compound (e.g., 1 mg) into a pre-weighed, light-protected microcentrifuge tube. For small quantities, it is often more practical to use the entire contents of a pre-weighed vial from the supplier.

  • Calculate the Required Volume of DMSO: Use the following formula to calculate the volume of anhydrous DMSO needed to achieve a 10 mM concentration:

    Volume of DMSO (in µL) = (Mass of this compound (in mg) / 474.72 g/mol ) * 100,000

    For example, to prepare a 10 mM stock solution from 1 mg of this compound:

    Volume of DMSO (in µL) = (1 mg / 474.72 g/mol ) * 100,000 ≈ 210.6 µL

  • Dissolve the Dye: Carefully add the calculated volume of anhydrous DMSO to the microcentrifuge tube containing the this compound.

  • Vortex Thoroughly: Tightly cap the tube and vortex at high speed for at least 2 minutes to ensure complete dissolution. Visually inspect the solution to ensure no solid particles remain. The solution should be clear and uniformly colored.

  • Storage: For long-term storage, aliquot the 10 mM stock solution into smaller, single-use volumes in light-protected microcentrifuge tubes and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.[7]

G cluster_prep Preparation cluster_dissolution Dissolution cluster_storage Storage start Equilibrate Reagents weigh Weigh this compound start->weigh calculate Calculate DMSO Volume weigh->calculate add_dmso Add Anhydrous DMSO calculate->add_dmso vortex Vortex Thoroughly add_dmso->vortex inspect Visually Inspect vortex->inspect aliquot Aliquot into Single-Use Tubes inspect->aliquot store Store at -20°C or -80°C aliquot->store G bdp BDP TR-NHNH₂ (Hydrazide) hydrazone BDP TR-NHN=CHR (Hydrazone) bdp->hydrazone + bdp->hydrazone pH 4-6 carbonyl R-CHO (Aldehyde) carbonyl->hydrazone carbonyl->hydrazone pH 4-6 water H₂O

Caption: Hydrazone Ligation Reaction between this compound and an Aldehyde.

Protocol
  • Prepare the Reaction Buffer: A common buffer for hydrazone ligation is 100 mM sodium phosphate or sodium acetate at a pH of 4.0-6.0. The acidic pH catalyzes the dehydration step of the reaction.

  • Prepare the Biomolecule Solution: Dissolve your aldehyde or ketone-containing biomolecule in the reaction buffer to the desired concentration.

  • Add this compound: Add the 10 mM this compound stock solution to the biomolecule solution to achieve a final molar excess of the dye (typically 5- to 20-fold excess). Gently mix to ensure homogeneity.

  • Incubate: Incubate the reaction mixture at room temperature or 37°C for 1-2 hours. Protect the reaction from light.

  • Purification: Remove the unreacted this compound from the labeled biomolecule using standard purification techniques such as size-exclusion chromatography (e.g., a desalting column) or dialysis.

Conclusion

The successful application of this compound in advanced biological research is fundamentally dependent on a thorough understanding of its solubility properties in DMSO. By employing anhydrous DMSO, adhering to best practices for solvent handling, and following validated protocols for stock solution preparation, researchers can ensure the integrity and reactivity of this powerful fluorescent probe. This guide provides the necessary framework to mitigate common pitfalls such as hydrolysis and aggregation, thereby enabling reproducible and high-quality data in a wide array of bioconjugation and bioimaging experiments.

References

  • Allen Institute for Cell Science. (2017). Fluorescent dye stock solutions for Flat Field Correction. Retrieved from [Link]

  • Antibodies.com. (n.d.). This compound (A270117). Retrieved from [Link]

  • Hahn, K., & Kolega, J. (n.d.). Dye Labeling Protocol. Retrieved from [Link]

  • Lei, B., Pan, H., Zhang, Y., Ren, X. K., & Chen, Z. (2021). An amphiphilic B,O-chelated aza-BODIPY dye: synthesis, pH-sensitivity, and aggregation behaviour in a H2O/DMSO mixed solvent. Organic & Biomolecular Chemistry, 19(25), 5676–5682.
  • Pap, E., et al. (2018).
  • Poirier, M. B., et al. (2010). Hydrazone ligation strategy to assemble multifunctional viral nanoparticles for cell imaging and tumor targeting. ACS Nano, 4(4), 2163–2174.
  • Wang, D., et al. (2018). BODIPY-Substituted Hydrazine as a Fluorescent Probe for Rapid and Sensitive Detection of Formaldehyde in Aqueous Solutions and in Live Cells. ACS Omega, 3(12), 18092–18099.
  • Yuan, L., et al. (2013). Water-soluble BODIPY dyes: a novel approach for their sustainable chemistry and applied photonics.
  • Zhang, X., et al. (2013). One-pot Native Chemical Ligation of Peptide Hydrazides Enables Total Synthesis of Modified Histones. Chemical Science, 4(8), 3125-3130.
  • Pap, E., et al. (2018).
  • Poirier, M. B., et al. (2010). Hydrazone ligation strategy to assemble multifunctional viral nanoparticles for cell imaging and tumor targeting. ACS Nano, 4(4), 2163–2174.
  • Wang, D., et al. (2018). BODIPY-Substituted Hydrazine as a Fluorescent Probe for Rapid and Sensitive Detection of Formaldehyde in Aqueous Solutions and in Live Cells. ACS Omega, 3(12), 18092–18099.
  • Yuan, L., et al. (2013). Water-soluble BODIPY dyes: a novel approach for their sustainable chemistry and applied photonics.
  • Zhang, X., et al. (2013). One-pot Native Chemical Ligation of Peptide Hydrazides Enables Total Synthesis of Modified Histones. Chemical Science, 4(8), 3125-3130.
  • Allen Institute for Cell Science. (2017). Fluorescent dye stock solutions for Flat Field Correction. Retrieved from [Link]

  • Hahn, K., & Kolega, J. (n.d.). Dye Labeling Protocol. Retrieved from [Link]

  • Lei, B., Pan, H., Zhang, Y., Ren, X. K., & Chen, Z. (2021). An amphiphilic B,O-chelated aza-BODIPY dye: synthesis, pH-sensitivity, and aggregation behaviour in a H2O/DMSO mixed solvent. Organic & Biomolecular Chemistry, 19(25), 5676–5682.
  • Antibodies.com. (n.d.). This compound (A270117). Retrieved from [Link]

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An In-Depth Technical Guide to Identifying Carbonylated Proteins with BDP TR Hydrazide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the robust methodology for identifying and quantifying protein carbonylation, a key biomarker of oxidative stress, utilizing the fluorescent probe BDP TR hydrazide. We will delve into the fundamental principles, provide detailed experimental protocols, and discuss the critical considerations for ensuring data integrity and reproducibility.

The Significance of Protein Carbonylation in Research and Drug Development

Under conditions of oxidative stress, reactive oxygen species (ROS) can lead to irreversible oxidative modifications of proteins. One of the most common and chemically stable outcomes of this damage is the formation of carbonyl groups (aldehydes and ketones) on the side chains of specific amino acid residues, including proline, arginine, lysine, and threonine. The accumulation of these carbonylated proteins is implicated in the pathogenesis of numerous diseases, including neurodegenerative disorders, cancer, and diabetes, as well as in the aging process.[1] Consequently, the accurate detection and quantification of protein carbonylation serve as a critical biomarker for assessing oxidative stress and evaluating the efficacy of therapeutic interventions.

This compound: A Superior Tool for Carbonyl Detection

Traditionally, the detection of protein carbonyls has relied on derivatization with 2,4-dinitrophenylhydrazine (DNPH), followed by spectrophotometric or immunochemical detection.[2][3][4] However, these methods can suffer from limitations such as low reproducibility, sample loss during washing steps, and potential cross-reactivity.[2][5]

Fluorescent hydrazides, such as this compound, offer a more sensitive, specific, and versatile alternative.[2][6] BDP TR (BODIPY TR) is a borondipyrromethene dye with excellent photophysical properties, including high quantum yield, sharp emission spectra, and good photostability.[1][7] Its hydrazide functional group allows for the specific covalent labeling of carbonyl groups on proteins.[8][9][10][11]

Key Advantages of this compound:

  • High Specificity: The hydrazide group selectively reacts with aldehyde and ketone carbonyl groups to form a stable hydrazone bond.[9][10][12][13]

  • Excellent Fluorescence Properties: BDP TR exhibits bright fluorescence in the red region of the spectrum (Excitation/Emission maxima ~585/620 nm), minimizing interference from autofluorescence common in biological samples.[7][14]

  • Versatility: The fluorescent tag enables a variety of downstream detection methods, including in-gel visualization, fluorescence microscopy, flow cytometry, and Western blotting, without the need for secondary antibodies.[1][6]

  • Multiplexing Capability: The distinct spectral properties of BDP TR allow for its use in combination with other fluorescent probes, such as Cy3 and Cy5 hydrazides, for multiplexed analyses in techniques like 2D-Difference Gel Electrophoresis (DIGE).[6]

The Chemistry of Detection: Hydrazone Formation

The core of this detection method lies in the nucleophilic addition reaction between the hydrazide moiety of BDP TR and the carbonyl group on the protein side chain. This reaction forms a stable hydrazone linkage.

G cluster_reactants Reactants cluster_product Product protein R-C=O Protein Side Chain hydrazone R-C=N-NH-BDP TR Stable Hydrazone Adduct (Fluorescent) protein:carbonyl->hydrazone Nucleophilic Addition bdp_hydrazide BDP TR-NH-NH2 This compound bdp_hydrazide->hydrazone

Figure 1: Chemical reaction between a protein carbonyl and this compound.

Experimental Workflow: From Sample to Signal

The successful identification of carbonylated proteins using this compound involves a series of critical steps, from meticulous sample preparation to sensitive detection.

G start Start: Biological Sample (Cells, Tissues, etc.) sample_prep 1. Sample Preparation (Lysis, Protein Extraction & Quantification) start->sample_prep labeling 2. This compound Labeling (Derivatization of Carbonyls) sample_prep->labeling removal 3. Removal of Excess Probe (Acetone Precipitation) labeling->removal detection 4. Detection & Analysis removal->detection gel In-Gel Fluorescence (1D/2D PAGE) detection->gel Separation-based blot Western Blot detection->blot Immuno-like microscopy Fluorescence Microscopy detection->microscopy Imaging-based ms Mass Spectrometry detection->ms Identification-based end End: Identification & Quantification of Carbonylated Proteins gel->end blot->end microscopy->end ms->end

Figure 2: Overall experimental workflow for identifying carbonylated proteins.

Critical Step: Sample Preparation

The integrity of your results hinges on proper sample preparation. The goal is to efficiently extract proteins while preventing artifactual carbonylation.

Key Considerations:

  • Lysis Buffer: Use a lysis buffer compatible with your downstream application. For many applications, a RIPA buffer or a similar formulation is suitable. Crucially, avoid buffers containing aldehydes or ketones.

  • Protease and Phosphatase Inhibitors: Always include a protease and phosphatase inhibitor cocktail to prevent protein degradation and modification.

  • Nucleic Acid Removal: Nucleic acids can contain carbonyl groups and may interfere with the assay, leading to artificially high readings.[15] If a high nucleic acid content is suspected (A280/A260 ratio < 1), consider treating the sample with DNase/RNase or using streptomycin sulfate to precipitate nucleic acids.[15][16]

  • Protein Quantification: Accurately determine the protein concentration of your lysate using a reliable method such as the Bradford or BCA assay. This is essential for ensuring equal loading in subsequent steps.

Protocol: Cell Lysate Preparation

  • Wash cultured cells with ice-cold PBS to remove media.

  • Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Incubate on ice for 30 minutes, with vortexing every 10 minutes.

  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

  • Carefully transfer the supernatant (protein extract) to a new pre-chilled tube.

  • Determine the protein concentration. The sample is now ready for labeling.

Labeling Proteins with this compound

This step involves the direct reaction of the fluorescent probe with the carbonylated proteins in your sample.

Protocol: this compound Labeling

  • Prepare this compound Stock: Dissolve this compound in anhydrous DMSO to a stock concentration of 10 mM. Store protected from light at -20°C.

  • Reaction Setup: In a microcentrifuge tube, add 20-50 µg of your protein sample. Adjust the volume with lysis buffer or PBS to 25 µL.

  • Initiate Labeling: Add 1 µL of 10 mM this compound stock solution to the protein sample (final concentration ~0.4 mM).

  • Incubation: Incubate the reaction mixture for 2 hours at room temperature, protected from light.

  • Stop Reaction & Precipitate Protein: Add 4 volumes (100 µL) of ice-cold acetone. Vortex briefly and incubate at -20°C for 60 minutes to precipitate the protein.

  • Pellet Protein: Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Wash Pellet: Carefully discard the supernatant. Wash the protein pellet by adding 100 µL of ice-cold acetone and centrifuging again. Repeat the wash step to ensure complete removal of unreacted probe.

  • Resuspend Pellet: After the final wash, air-dry the pellet for 5-10 minutes. Resuspend the pellet in an appropriate buffer for your downstream application (e.g., 1X SDS-PAGE loading buffer for Western blotting).

Downstream Analysis and Detection Methods

The fluorescently labeled proteins can now be analyzed using several techniques.

In-Gel Fluorescence and 2D-Difference Gel Electrophoresis (2D-DIGE)

This is a powerful method for visualizing the entire profile of carbonylated proteins and quantifying changes between different samples.

Principle: Labeled proteins are separated by 1D or 2D SDS-PAGE. The gel is then imaged directly on a fluorescence scanner, eliminating the need for membrane transfer and antibody incubations. 2D-DIGE allows for the comparison of multiple samples on the same gel, minimizing inter-gel variability and improving the accuracy of quantification.[17][18][19][20]

Workflow for 2D-DIGE Analysis:

G cluster_labeling Labeling sample1 Sample 1 (e.g., Control) + this compound mix Mix Labeled Samples sample1->mix sample2 Sample 2 (e.g., Treated) + Cy3 Hydrazide sample2->mix internal_std Internal Standard (Pooled Samples) + Cy5 Hydrazide internal_std->mix separation 2D Gel Electrophoresis (IEF then SDS-PAGE) mix->separation imaging Fluorescence Gel Imaging (Multiple Wavelengths) separation->imaging analysis Image Analysis Software (Spot Detection, Matching, Quantification) imaging->analysis

Figure 3: Workflow for 2D-DIGE analysis of protein carbonylation.

Data Interpretation: The fluorescence intensity of each spot corresponding to a carbonylated protein is normalized to a total protein stain (e.g., Coomassie or a total protein fluorescent stain) and compared across different samples. This allows for the identification of specific proteins that show increased or decreased carbonylation in response to a particular treatment or condition. Spots of interest can then be excised from the gel and identified by mass spectrometry.[6]

Western Blotting

This method provides a familiar and accessible way to visualize carbonylated proteins.

Protocol: Western Blot Detection

  • Run the BDP TR-labeled protein samples on a standard SDS-PAGE gel.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Direct Fluorescence Detection: Image the membrane directly on a fluorescence imager using the appropriate excitation and emission settings for BDP TR (e.g., ROX channel).

  • Total Protein Normalization: After imaging, the membrane can be stained with a total protein stain (e.g., Ponceau S, Coomassie, or a fluorescent total protein stain) to verify equal loading.

Mass Spectrometry for Site-Specific Identification

For the ultimate level of detail, mass spectrometry can be employed to identify the specific proteins that are carbonylated and even pinpoint the exact amino acid residues that are modified.[2][12] This typically involves enriching the BDP TR-labeled proteins or peptides before analysis.

Data and Quantitative Summary

The choice of detection method will dictate the type of quantitative data obtained.

Detection MethodQuantitative OutputAdvantagesLimitations
1D Gel/Western Blot Relative fluorescence intensity of bandsSimple, accessibleLow resolution, difficult to resolve individual proteins
2D-DIGE Normalized spot volume/intensityHigh resolution, accurate quantification, multiplexingTechnically demanding, requires specialized software
Fluorescence Microscopy Cellular/subcellular fluorescence intensityProvides spatial informationSemi-quantitative, subject to photobleaching
Flow Cytometry Per-cell fluorescence intensityHigh-throughput, population-level statisticsNo spatial resolution, requires single-cell suspension

Self-Validating Systems and Best Practices

To ensure the trustworthiness of your data, incorporate the following controls and validation steps into your experimental design:

  • Negative Control: A sample that has not been derivatized with this compound should be run in parallel to assess background fluorescence.

  • Positive Control: An in vitro carbonylated protein standard (e.g., BSA oxidized by metal-catalyzed oxidation) can be used to confirm that the labeling and detection are working correctly.

  • Derivatization Control: A control sample where the carbonyl groups are first reduced with sodium borohydride before this compound labeling. This should result in a significant reduction in the fluorescent signal, confirming the specificity of the hydrazide for carbonyls.

  • Loading Controls: Always normalize the carbonylation signal to the total protein amount in each lane or spot.

By adhering to these rigorous protocols and incorporating appropriate controls, researchers can confidently utilize this compound to gain valuable insights into the role of protein carbonylation in their specific areas of study.

References

  • Synthesis of New Bodipy Hydrazide Fluorescent Probes for the Detection of Carbonylated Proteins Generated by Oxidative Stress. (n.d.). ResearchGate. Retrieved February 4, 2026, from [Link]

  • Analysis of oxidative stress-induced protein carbonylation using fluorescent hydrazides. (2012, June 27). Taylor & Francis. Retrieved February 4, 2026, from [Link]

  • Analysis of protein carbonylation - pitfalls and promise in commonly used methods. (2014). Free Radical Research, 48(10), 1147-1160. Retrieved February 4, 2026, from [Link]

  • Proteomic Identification of Carbonylated Proteins and Their Oxidation Sites. (2011). Mass Spectrometry Reviews, 30(4), 622-637. Retrieved February 4, 2026, from [Link]

  • Protein carbonyl determination by a rhodamine B hydrazide-based fluorometric assay. (2018). Redox Biology, 16, 349-357. Retrieved February 4, 2026, from [Link]

  • Analysis of protein carbonylation — pitfalls and promise in commonly used methods. (2022, August 23). SciSpace. Retrieved February 4, 2026, from [Link]

  • Comparing the Efficiencies of Hydrazide Labels in the Study of Protein Carbonylation in Human Serum Albumin. (2012). Journal of the American Society for Mass Spectrometry, 23(11), 1896-1905. Retrieved February 4, 2026, from [Link]

  • Detection of Protein Carbonyls by Means of Biotin Hydrazide-Streptavidin Affinity Methods. (n.d.). ResearchGate. Retrieved February 4, 2026, from [Link]

  • Protein carbonyl determination by a rhodamine B hydrazide-based fluorometric assay. (2018). Redox Biology, 16, 349-357. Retrieved February 4, 2026, from [Link]

  • Quantification of Protein Carbonylation. (2013). In Methods in Molecular Biology (Vol. 965, pp. 299-307). Springer. Retrieved February 4, 2026, from [Link]

  • Determination of protein carbonyls in plasma, cell extracts, tissue homogenates, isolated proteins: Focus on sample preparation and derivatization conditions. (2016). Free Radical Biology and Medicine, 97, 362-373. Retrieved February 4, 2026, from [Link]

  • Protein carbonylation detection methods: A comparison. (2017). Data in Brief, 15, 608-613. Retrieved February 4, 2026, from [Link]

  • Synthesis, DFT Study, and In Vitro Evaluation of Antioxidant Properties and Cytotoxic and Cytoprotective Effects of New Hydrazones on SH-SY5Y Neuroblastoma Cell Lines. (2023). Molecules, 28(19), 6825. Retrieved February 4, 2026, from [Link]

  • Technical Manual Protein Carbonyl Colorimetric Assay Kit (Tissue And Serum Samples). (n.d.). Elabscience. Retrieved February 4, 2026, from [Link]

  • Validation of protein carbonyl measurement: A multi-centre study. (2013). Free Radical Research, 47(11), 906-913. Retrieved February 4, 2026, from [Link]

  • BODIPY-Substituted Hydrazine as a Fluorescent Probe for Rapid and Sensitive Detection of Formaldehyde in Aqueous Solutions and in Live Cells. (2018). ACS Omega, 3(12), 17833-17840. Retrieved February 4, 2026, from [Link]

  • 2-D Fluorescence Difference Gel Electrophoresis (DIGE) in Neuroproteomics. (2008). In Methods in Molecular Biology (Vol. 425, pp. 209-223). Humana Press. Retrieved February 4, 2026, from [Link]

  • Nucleophilic Addition of Hydrazine - The Wolff-Kishner Reaction. (2025, February 24). Chemistry LibreTexts. Retrieved February 4, 2026, from [Link]

  • BODIPY TR Dye Profile. (n.d.). FluoroFinder. Retrieved February 4, 2026, from [Link]

  • Design and Characterization of a Coumarin-Based Hydrazine Fluorescent Probe for Labeling Biomolecular Carbonyls and Detecting Oxidative Stress in Live Cells. (2025, September 25). Journal of Student-Created Research. Retrieved February 4, 2026, from [Link]

  • Two-Dimensional Difference Gel Electrophoresis (2D DIGE). (2022, July 15). Azure Biosystems. Retrieved February 4, 2026, from [Link]

  • Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. (2022). Molecules, 27(15), 4933. Retrieved February 4, 2026, from [Link]

  • Protein carbonylation: avoiding pitfalls in the 2,4-dinitrophenylhydrazine assay. (2009). Redox Report, 14(4), 159-166. Retrieved February 4, 2026, from [Link]

  • Two-Dimensional Difference Gel Electrophoresis: Methods and Protocols. (n.d.). ResearchGate. Retrieved February 4, 2026, from [Link]

  • Biologically important hydrazide-containing fused azaisocytosines as antioxidant agents. (2016). Molecules, 21(1), 105. Retrieved February 4, 2026, from [Link]

  • Protein Carbonyl Colorimetric Assay Kit (Tissue And Serum Samples). (n.d.). Elabscience. Retrieved February 4, 2026, from [Link]

  • The reaction between hydrazines and β-dicarbonyl compounds: Proposal for a mechanism. (2017). Tetrahedron, 73(35), 5243-5251. Retrieved February 4, 2026, from [Link]

  • BODIPY-Based Fluorescent Probes for Selective Visualization of Endogenous Hypochlorous Acid in Living Cells via Triazolopyridine Formation. (2018). Sensors (Basel), 18(11), 3845. Retrieved February 4, 2026, from [Link]

  • Two-dimensional fluorescence difference gel electrophoresis for comparative proteomics profiling. (2006). Nature Protocols, 1(4), 1733-1745. Retrieved February 4, 2026, from [Link]

  • The Use of Hydrazine-Based Derivatization Reagents for Improved Sensitivity and Detection of Carbonyl Containing Compounds Using MALDI-MSI. (2015). Journal of the American Society for Mass Spectrometry, 26(11), 1906-1913. Retrieved February 4, 2026, from [Link]

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Technical Guide: BDP TR Hydrazide Compatibility with Confocal Microscopy

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the integration of BDP TR (BODIPY Texas Red) Hydrazide into confocal microscopy workflows. Unlike traditional Texas Red or ROX conjugates, BDP TR offers superior photostability and a quantum yield approaching unity (~0.9), making it an ideal candidate for extended live-cell imaging (surface labeling) and high-resolution confocal z-stacking where photobleaching is a critical failure mode.

The hydrazide moiety provides a specific chemoselective handle for carbonyl groups (aldehydes/ketones) , enabling the precise visualization of glycoproteins (via periodate oxidation) and oxidative stress markers without the background noise associated with non-specific amine labeling.

Chemical & Spectral Architecture

The Fluorophore: BDP TR (Boron-Dipyrromethene)

BDP TR is a hydrophobic, rigid fluorophore that mimics the spectral properties of Texas Red but utilizes a borondipyrromethene core.[1] This core structure restricts internal rotation, significantly reducing non-radiative decay and boosting quantum yield.

PropertyValueComparison to Texas Red
Excitation Max 589 nmSimilar (596 nm)
Emission Max 616 nmSimilar (615 nm)
Extinction Coeff. ~69,000 M⁻¹cm⁻¹Lower, but compensated by QY
Quantum Yield (QY) 0.90 High (Texas Red ~0.50)
Photostability Excellent Moderate
Stokes Shift ~27 nmSmall (requires sharp filters)
The Warhead: Hydrazide (-NHNH₂)

The hydrazide group reacts selectively with aldehydes and ketones to form a stable hydrazone linkage . This reaction is pH-dependent and reversible under highly acidic conditions, but stable at physiological pH.

Target Specificity:

  • Glycoproteins: Sialic acid residues on cell surface glycans (activated by mild NaIO₄ oxidation).

  • Carbonyl Stress: Aldehydes generated by lipid peroxidation (e.g., 4-HNE) or protein carbonylation.

  • N-Terminal Serine/Threonine: Activated by periodate oxidation.

Hardware Configuration for Confocal Systems

To maximize signal-to-noise ratio (SNR) and prevent bleed-through, the optical path must be matched to BDP TR's steep absorption/emission profiles.

Laser Lines
  • Optimal: 561 nm (DPSS or Diode). This line excites BDP TR at ~60% efficiency but provides excellent separation from Green (488 nm) and Far-Red (640 nm) dyes.

  • Alternative: 594 nm (HeNe). Closer to the excitation max (589 nm), providing peak brightness.

Detection Filters
  • Bandpass: 610/20 nm or 615/30 nm .

  • Longpass: LP 600 nm (Use caution with multiplexing Far-Red dyes).

Multiplexing Strategy

BDP TR fits perfectly into the "Orange/Red" channel.

  • Channel 1 (Blue): DAPI / Hoechst (405 nm ex)

  • Channel 2 (Green): BDP FL / FITC / GFP (488 nm ex)

  • Channel 3 (Orange/Red): BDP TR Hydrazide (561/594 nm ex)

  • Channel 4 (Far Red): Cy5 / APC (633/640 nm ex)

Mechanism of Action

The labeling relies on the formation of a hydrazone bond. For glycoproteins, this requires a two-step process: Activation (creating the aldehyde) and Ligation (binding the dye).

G cluster_0 Step 1: Activation cluster_1 Step 2: Labeling Glycan Glycoprotein (Cis-diol) Aldehyde Activated Aldehyde Glycan->Aldehyde  Mild Oxidation (pH 5.5)   Periodate NaIO₄ (Oxidation) Periodate->Aldehyde Complex Stable Hydrazone Conjugate Aldehyde->Complex  Ligation (pH 5.5)   BDP BDP TR Hydrazide BDP->Complex

Figure 1: The two-step mechanism for glycoprotein labeling. Cis-diols on sugars are cleaved by periodate to form aldehydes, which then react with this compound.[2]

Validated Protocol: Glycoprotein Labeling

Objective: Label cell surface sialic acids on fixed cells. Self-Validation: Include a "No NaIO₄" control. If this control fluoresces, you have non-specific binding or unwashed dye.

Reagents
  • Buffer A: 0.1 M Sodium Acetate, pH 5.5 (Critical for hydrazone stability and reaction efficiency).

  • Oxidant: 10 mM Sodium Periodate (NaIO₄) in Buffer A (Freshly prepared).

  • Dye Stock: 5 mM this compound in DMSO.

  • Blocking: 1% BSA in PBS.

Step-by-Step Workflow
  • Fixation:

    • Fix cells with 4% Paraformaldehyde (PFA) for 15 mins at RT.

    • Note: Do not use Glutaraldehyde, as it introduces aldehydes that will react non-specifically with the hydrazide.

  • Washing:

    • Wash 3x with PBS to remove PFA.

  • Activation (Oxidation):

    • Incubate cells in 10 mM NaIO₄ (in Buffer A) for 30 minutes at 4°C in the dark.

    • Control: Incubate duplicate sample in Buffer A without NaIO₄.

  • Quenching (Optional but Recommended):

    • Wash 2x with PBS.

    • Briefly rinse with 1 mM glycerol or dilute ethylene glycol to quench residual periodate (prevents oxidation of the dye).

  • Labeling:

    • Dilute this compound to 5–10 µM in Buffer A .

    • Incubate for 60 minutes at RT in the dark.

  • Washing:

    • Wash 3x with PBS (5 mins each).

    • Expert Tip: A final wash with high-salt PBS (0.5 M NaCl) can reduce electrostatic background.

  • Mounting:

    • Mount in anti-fade media (e.g., ProLong Diamond).

Expert Insights & Troubleshooting

pH Control is Critical

Hydrazide ligation is most efficient at pH 4.5 – 5.5 .

  • Why? The reaction proceeds via a protonated intermediate. At neutral pH (7.4), the reaction is significantly slower.

  • Solution: Perform the labeling step in Sodium Acetate buffer (pH 5.5). If you must label at neutral pH (e.g., live cells), add 10 mM Aniline as a catalyst to accelerate formation.

Photostability vs. Brightness

BDP TR is exceptionally photostable.[3]

  • Experimental Advantage: You can use higher laser power (5-10%) for confocal z-stacks without significant bleaching, unlike Texas Red which requires <2% power.

  • Observation: If the signal appears dim initially, check the pH of your labeling buffer. BDP TR fluorescence is generally pH insensitive, but the labeling efficiency is pH dependent.

Background Noise
  • Cause: Hydrophobic interaction of the BDP core with lipid membranes.

  • Fix: Ensure the dye concentration does not exceed 10 µM. Use 0.1% Tween-20 in the wash steps if membrane background is high.

Glutaraldehyde Incompatibility

NEVER use glutaraldehyde fixatives with hydrazide dyes. Glutaraldehyde introduces millions of aldehyde groups to the protein meshwork, leading to massive, non-specific background staining. Use Formaldehyde/PFA only.

Experimental Workflow Diagram

Workflow Start Start: Live or Fixed Cells Fixation Fixation (4% PFA) NO Glutaraldehyde Start->Fixation Wash1 PBS Wash (3x) Fixation->Wash1 Decision Target? Wash1->Decision PathGlyco Glycoproteins Decision->PathGlyco Surface Sugars PathOxStress Carbonyl Stress Decision->PathOxStress Oxidative Damage Oxidation NaIO₄ Oxidation (Creates Aldehydes) PathGlyco->Oxidation DirectLabel Direct Labeling (Existing Carbonyls) PathOxStress->DirectLabel Staining Stain: this compound (pH 5.5 Acetate Buffer) Oxidation->Staining DirectLabel->Staining Wash2 Wash (PBS + Tween) Staining->Wash2 Imaging Confocal Imaging Ex: 561nm | Em: 615nm Wash2->Imaging

Figure 2: Decision tree for this compound labeling. Note the divergence based on whether aldehydes are endogenous (Stress) or induced (Glycoproteins).

References

  • National Institutes of Health (NIH). Synthesis and Spectroscopic Characterization of Fluorescent Boron Dipyrromethene-Derived Hydrazones. PMC. Retrieved from [Link]

Sources

Methodological & Application

High-Fidelity Profiling of Oxidized Cell Surface Glycans using BDP TR Hydrazide

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol | Version 2.0

Abstract & Introduction

The cell surface glycome—a dense forest of glycoproteins and glycolipids—serves as the primary interface for cellular interaction, immune recognition, and pathogen entry. Sialic acids, occupying the terminal positions of these glycans, are critical biomarkers for cellular states, including oncogenic transformation and immune activation.

Traditional lectin-based staining (e.g., WGA, SNA) often suffers from broad specificity and low affinity. Chemical remodeling via Periodate Oxidation and Hydrazide Ligation offers a superior, covalent alternative. This guide details the use of BDP TR Hydrazide (a photostable, borondipyrromethene-based fluorophore) to label periodate-oxidized sialic acids. Unlike traditional Texas Red or ROX derivatives, BDP TR offers exceptional photostability and high quantum yield (


), enabling rigorous quantification in flow cytometry and extended imaging in confocal microscopy.
Key Advantages of this compound
  • Photostability: Resists photobleaching during Z-stack acquisition or long-term time-lapse imaging.

  • Spectral Clarity: Excitation (589 nm) / Emission (616 nm) fits standard ROX/Texas Red channels, avoiding overlap with GFP/FITC or DAPI.

  • Chemical Precision: Hydrazide chemistry targets aldehydes generated specifically on sialic acids under controlled oxidation conditions, minimizing background.

Mechanism of Action

The labeling strategy relies on the specific susceptibility of the exocyclic vicinal diols (C7, C8, C9) of sialic acid to mild periodate oxidation.

  • Mild Oxidation: Sodium periodate (

    
    ) at low concentration (1 mM) and low temperature (4°C) selectively cleaves the C7-C8 or C8-C9 bond of terminal sialic acids, generating an aldehyde group. Crucially, this condition is too mild to oxidize other cell-surface sugars (like galactose) or penetrate the membrane to oxidize internal glycans.
    
  • Ligation: The newly formed aldehyde reacts with the hydrazide group of this compound to form a stable hydrazone linkage.

  • Catalysis (Optional but Recommended): The presence of aniline creates a highly reactive Schiff base intermediate, accelerating the rate-determining step of hydrazone formation at neutral pH, thereby preserving cell viability while maximizing signal.

Chemical Pathway Diagram[1]

GlycanLabelingMechanism SialicAcid Terminal Sialic Acid (Vicinal Diol) Aldehyde C7/C8 Aldehyde (Reactive Intermediate) SialicAcid->Aldehyde Oxidative Cleavage NaIO4 NaIO4 (1 mM, 4°C) NaIO4->Aldehyde Hydrazone Stable Hydrazone Conjugate Aldehyde->Hydrazone Ligation BDP_TR This compound BDP_TR->Hydrazone Aniline Aniline Catalyst (Schiff Base Formation) Aniline->Hydrazone Accelerates

Figure 1: Mechanistic pathway of periodate-mediated sialic acid labeling.[1][2] Mild oxidation generates specific aldehyde targets for this compound ligation.

Materials & Equipment

ComponentSpecificationPurpose
This compound Lumiprobe / BroadPharmHigh-fidelity fluorophore (Ex 589/Em 616).
Sodium Periodate (

)
>99% PurityOxidizing agent. Must be fresh.
Aniline ACS Reagent GradeCatalyst for neutral pH ligation.
Glycerol Cell Culture GradeQuenches excess periodate.
Labeling Buffer PBS, pH 6.5 - 7.4Maintains cell viability.
FACS Buffer PBS + 1% BSAPrevents non-specific binding during wash.

Experimental Protocol

Phase 1: Preparation (Freshness is Critical)
  • BDP TR Stock: Dissolve 1 mg this compound in anhydrous DMSO to make a 10 mM stock. Store at -20°C, desiccated and dark.

  • Periodate Solution: Prepare a 2 mM

    
      solution in cold PBS immediately before use. Do not store.
    
  • Catalyst Buffer (Optional): Prepare PBS containing 10 mM Aniline (pH adjusted to 6.7-7.0).

Phase 2: Mild Periodate Oxidation

Objective: Generate aldehydes on surface sialic acids without compromising membrane integrity.

  • Harvest: Collect

    
     cells. Wash 2x with cold PBS to remove media serum (serum glycoproteins will quench periodate).
    
  • Oxidize: Resuspend cells in 100 µL of cold 1 mM

    
      (dilute the 2 mM stock 1:1 with cell suspension).
    
    • Control: Resuspend a separate aliquot in PBS only (Non-oxidized control).

  • Incubate: 20–30 minutes at 4°C in the dark.

    • Note: 4°C prevents endocytosis of the oxidant and restricts oxidation to the cell surface.

  • Quench: Add glycerol to a final concentration of 1 mM (or wash with PBS containing 1% FBS) to neutralize residual periodate.

  • Wash: Wash cells 2x with cold PBS.

Phase 3: BDP TR Staining

Objective: Covalent labeling of aldehydes.

  • Stain: Resuspend cells in 100 µL of Labeling Buffer containing:

    • 50 µM this compound (1:200 dilution of stock).

    • (Optional)10 mM Aniline (accelerates reaction 10-50x).

  • Incubate:

    • With Aniline: 30–60 minutes at 4°C or RT.

    • Without Aniline: 90–120 minutes at 4°C.

  • Wash: Wash cells 3x with FACS Buffer (PBS + 1% BSA) to remove unbound dye.

    • Tip: BDP dyes are hydrophobic; thorough washing with BSA is critical to reduce background.

Phase 4: Analysis
  • Flow Cytometry: Analyze using the 561 nm or 594 nm laser. Collect emission with a 610/20 nm or 620/30 nm filter (PE-Texas Red / ECD / mCherry channel).

  • Microscopy: Fix cells with 4% PFA if necessary (the hydrazone bond is stable) or image live.

Experimental Workflow Diagram

ProtocolWorkflow Start Harvest Cells (1x10^6) Wash1 Wash 2x PBS (Remove Serum) Start->Wash1 Oxidize Oxidation 1 mM NaIO4, 4°C, 30 min Wash1->Oxidize Quench Quench (Glycerol/Wash) Oxidize->Quench Stain Staining 50 µM this compound (+10 mM Aniline) Quench->Stain Wash2 Wash 3x (PBS + 1% BSA) Stain->Wash2 Analyze Analyze Flow/Microscopy (Ex 589nm) Wash2->Analyze

Figure 2: Step-by-step workflow for this compound labeling of cell surface glycans.

Validation & Quality Control

To ensure the signal represents specific sialic acid oxidation, include the following controls:

Control TypeProtocol ModificationExpected ResultInterpretation
Non-Oxidized Replace

with PBS in Phase 2.
No FluorescenceVerifies dye does not bind non-specifically to surface.
Aldehyde Block Treat oxidized cells with hydroxylamine before staining.Reduced FluorescenceConfirms signal is aldehyde-dependent.
Neuraminidase Pre-treat cells with Neuraminidase (sialidase).Loss of FluorescenceConfirms target is Sialic Acid.

Troubleshooting Guide

Problem: High Background in Control Samples

  • Cause: Hydrophobic interaction of BDP dye with cell membrane.

  • Solution: Increase BSA concentration in wash buffer to 3-5%. Ensure dye stock is fully dissolved and not aggregated (spin down stock before use).

Problem: Low Signal Intensity

  • Cause: Inefficient oxidation or slow ligation.

  • Solution: Ensure

    
     is fresh (prepared <15 mins before use). Use Aniline catalyst (10 mM). Verify pH of staining buffer is < 7.4 (pH 6.5 is optimal for hydrazide reaction).
    

Problem: Internal Staining

  • Cause: Membrane permeabilization or endocytosis.

  • Solution: Keep all steps strictly at 4°C. Reduce

    
     concentration to 1 mM.
    

References

  • Zeng, Y., et al. (2009). "High-efficiency labeling of sialylated glycoproteins on living cells." Nature Methods, 6(3), 207–209. Link

    • Key Insight: Establishes the aniline-catalyzed lig
  • Lumiprobe Corporation. "this compound Product Datasheet." Link

    • Key Insight: Spectral properties and chemical stability of the BDP TR fluorophore.[3]

  • Hermanson, G. T. (2013). Bioconjugate Techniques (3rd Edition). Academic Press. Link

    • Key Insight: Definitive reference for periodate oxidation chemistry and hydrazide reactivity.
  • Biotium. "Aminooxy Labeling of Glycoproteins Protocol." Link

    • Key Insight: General parameters for aldehyde-reactive probe concentr

Sources

fluorescence microscopy filter sets for BDP TR hydrazide

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimized Fluorescence Microscopy Filter Sets & Protocols for BDP TR Hydrazide

Executive Summary

BDP TR (Borondipyrromethene Texas Red) Hydrazide is a photostable, high-quantum yield fluorophore engineered to target carbonyl groups (aldehydes and ketones). Unlike traditional succinimidyl esters that target amines, the hydrazide moiety allows for the specific labeling of oxidized glycoproteins , sialic acid residues , and carbonylated proteins resulting from oxidative stress.

This guide provides the precise optical configurations required to maximize the signal-to-noise ratio (SNR) of BDP TR, along with a validated protocol for labeling cell surface glycans.

Key Spectral Characteristics:

  • Excitation Max: 589 nm[1][2][3][4][5]

  • Emission Max: 616 nm[1][2][3][4][5][6]

  • Extinction Coefficient: ~60,000 L[4]·mol⁻¹·cm⁻¹[5][7]

  • Quantum Yield: 0.90 (High brightness)

  • Stokes Shift: 27 nm (Requires steep-slope dichroics)

Optical Configuration & Filter Sets

To achieve optimal detection, the filter set must isolate the 589 nm excitation peak while efficiently collecting the 616 nm emission, rejecting the excitation light due to the narrow Stokes shift.

A. Recommended Filter Sets

The BDP TR spectrum aligns closely with Texas Red and ROX . However, standard Texas Red filters often center excitation at 560 nm, which is suboptimal for BDP TR (589 nm). For maximum brightness, we recommend Alexa Fluor 594 optimized sets.

Filter ClassComponentSpecification (Center/Bandwidth)Technical Rationale
High-Performance (Best SNR)Excitation 590/20 nm Hits the 589 nm peak directly; maximizes photon absorption.
Dichroic 605 nm LP Steep cut-off separates the close excitation/emission peaks.
Emission 630/60 nm Captures the emission tail while blocking excitation bleed-through.
Standard (Broad Compatibility)Excitation 560/40 nm Standard Texas Red excitation; ~70% efficiency for BDP TR.
Dichroic 595 nm LP Standard cut-off.
Emission 630/75 nm Wide bandpass collects maximum signal but increases background.
Multicolor Setup (Triple Band)Excitation 577/25 nm Narrower band to allow co-imaging with DAPI and GFP.
Emission 620/60 nm Prevents crosstalk into Far-Red (Cy5) channels.
B. Commercial Part Cross-Reference
  • Chroma: Set 49017 (ET - Texas Red / mCherry) or Set 49008 (ET - mCherry / Texas Red).

  • Semrock: BrightLine® TxRed-4040C.

  • Zeiss: Filter Set 43 (Cy 3) or Filter Set 64 (mCherry).

C. Spectral Logic Diagram

OpticalPath LightSource Light Source (White Light/LED) ExFilter Excitation Filter (590/20 nm) LightSource->ExFilter Broad Spectrum Dichroic Dichroic Mirror (Reflects < 605 nm) ExFilter->Dichroic Green-Yellow Light (580-600 nm) Sample Sample (this compound) Dichroic->Sample Reflected Excitation EmFilter Emission Filter (630/60 nm) Dichroic->EmFilter Transmitted Emission Sample->Dichroic Red Emission (616 nm) Detector Detector (sCMOS/CCD) EmFilter->Detector Filtered Signal

Figure 1: Optical path logic for BDP TR imaging. The 605 nm dichroic is critical to separate the 589 nm excitation from the 616 nm emission.

Validated Protocol: Labeling Cell Surface Glycoproteins

Mechanism: This protocol utilizes Sodium Periodate (NaIO₄) to mildly oxidize sialic acid residues on cell surface glycoproteins, creating reactive aldehyde groups. The This compound then reacts with these aldehydes to form a stable hydrazone linkage.

Reagents Required:

  • This compound (Stock: 10 mM in DMSO).

  • Sodium Periodate (NaIO₄).

  • PBS (Phosphate Buffered Saline), pH 7.4.

  • Labeling Buffer: Acetate Buffer, pH 5.5 (Optional, but increases efficiency) or PBS pH 7.4.

  • Fixative: 4% Paraformaldehyde (PFA).

Step-by-Step Workflow
  • Preparation of Cells:

    • Grow adherent cells on coverslips to 70-80% confluency.

    • Wash cells 2x with cold PBS to remove media proteins.

  • Oxidation (Create Aldehydes):

    • Prepare a fresh 1 mM NaIO₄ solution in cold PBS. Note: Keep solution on ice and protect from light.

    • Incubate cells with 1 mM NaIO₄ for 30 minutes at 4°C .

    • Control Step: Prepare a negative control slide incubated in PBS without NaIO₄.

    • Wash cells 2x with PBS to stop the reaction.

  • Labeling (Hydrazone Formation):

    • Dilute this compound stock to a final concentration of 5–50 µM in PBS (or Acetate Buffer pH 5.5).

    • Incubate cells with the dye solution for 30–60 minutes at Room Temperature in the dark.

    • Note: Acidic pH (5.5) accelerates hydrazone formation, but PBS (7.4) is often sufficient for microscopy.

  • Washing & Fixation:

    • Wash cells 3x with PBS to remove unbound dye.

    • Fix cells with 4% PFA for 15 minutes at Room Temperature.

    • Wash 3x with PBS.

  • Mounting & Imaging:

    • Counterstain with DAPI (nuclei) if desired.

    • Mount coverslips using an antifade mounting medium.

    • Image using the Texas Red / Alexa 594 filter set described in Section 2.

D. Reaction Pathway Diagram

ReactionPathway Glycan Sialic Acid Residue (Vicinal Diol) Oxidation Step 1: NaIO4 Oxidation (4°C, 30 min) Glycan->Oxidation Aldehyde Reactive Aldehyde Group (-CHO) Oxidation->Aldehyde Cleavage of Diol Reaction Step 2: this compound Addition (pH 5.5 - 7.4) Aldehyde->Reaction Conjugate Fluorescent Hydrazone Conjugate (Stable for Imaging) Reaction->Conjugate Covalent Bond Formation

Figure 2: Chemical mechanism of this compound labeling. Periodate oxidation converts diols to aldehydes, which capture the hydrazide dye.

Troubleshooting & Optimization

IssueProbable CauseSolution
High Background Unbound dye retentionIncrease washing steps; use a quenching step (e.g., BSA wash) before fixation.
Weak Signal Insufficient oxidationEnsure NaIO₄ is fresh; increase oxidation time to 45 mins (do not exceed 1 mM to avoid cell damage).
Bleed-through (Green) Filter crosstalkEnsure your Green filter (GFP) has a bandpass emission < 550 nm. BDP TR is very bright and can bleed into broad green filters.
Intracellular Background Endocytosis of dyePerform labeling at 4°C to inhibit endocytosis if labeling surface proteins on live cells.

References

  • Hermanson, G. T. (2013).[8] Bioconjugate Techniques (3rd Edition). Academic Press. (Standard reference for hydrazide-aldehyde chemistry).

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing BDP TR Hydrazide Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for BDP TR hydrazide reactions. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing incubation times and troubleshooting common issues encountered during bioconjugation experiments.

I. Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

This compound is a fluorescent dye belonging to the BODIPY family, known for its bright red fluorescence, high quantum yield, and photostability.[1][2] Its reactive hydrazide group is specifically used for the covalent labeling of molecules containing carbonyl groups, namely aldehydes and ketones, through the formation of a hydrazone bond.[3][4][5][6] This makes it a valuable tool for fluorescently tagging biomolecules like glycoproteins, antibodies (after periodate oxidation of their carbohydrate moieties), and other molecules with accessible carbonyls.[7]

Q2: What is the fundamental chemical reaction involved?

The core reaction is the formation of a hydrazone from a hydrazide and an aldehyde or ketone. This is a condensation reaction that involves the nucleophilic attack of the terminal nitrogen of the hydrazide on the electrophilic carbonyl carbon, followed by the elimination of a water molecule to form a C=N double bond.

Q3: What are the critical parameters that influence the reaction and incubation time?

The efficiency and rate of hydrazone formation are primarily influenced by:

  • pH: The reaction is acid-catalyzed and typically optimal in a slightly acidic buffer (pH 4.5-5.5).[8][9]

  • Catalysts: Aniline and its derivatives can significantly accelerate the reaction rate.[10][11][12]

  • Temperature: Higher temperatures can increase the reaction rate, but must be balanced with the stability of the biomolecule.

  • Concentration of Reactants: Higher concentrations of both this compound and the target molecule will drive the reaction forward more quickly.

Q4: Is the resulting hydrazone bond stable?

Hydrazone bonds are generally stable under physiological conditions (pH ~7.4), but they are reversible, particularly under acidic conditions.[13][14] For applications requiring a highly stable, irreversible linkage, the hydrazone bond can be reduced to a more stable secondary amine using a reducing agent like sodium cyanoborohydride (NaCNBH₃).

Q5: How should I store this compound?

This compound should be stored at -20°C, protected from light and moisture.[3][15][16][17] It can be transported at room temperature for short periods (up to 3 weeks).[15][16] For use, it is typically dissolved in anhydrous DMF or DMSO.[3][17]

II. Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments.

Problem Potential Causes Solutions & Explanations
1. Low or No Fluorescent Signal A. Inefficient Labeling Reaction i. Suboptimal pH: The reaction is strongly pH-dependent. At pH values above 6, the reaction slows considerably. At very low pH (<3), the hydrazide becomes protonated and non-nucleophilic.[8] Action: Ensure your reaction buffer is within the optimal pH range of 4.5-5.5. Prepare fresh buffer and verify the pH. ii. Insufficient Incubation Time: The reaction may not have reached completion. Action: Increase the incubation time. For uncatalyzed reactions at room temperature, 2-4 hours is a common starting point, but overnight incubation may be necessary for low concentration reactants. iii. Inadequate Reactant Concentration: Low concentrations of either the dye or the target molecule will slow down the reaction. Action: Increase the molar excess of this compound relative to the target molecule. A 10-20 fold molar excess is a typical starting point. iv. Absence of Carbonyl Groups: The target molecule may not have available aldehyde or ketone groups. Action: If labeling a glycoprotein, ensure the periodate oxidation step to generate aldehydes was successful.[7] Include a positive control with a known carbonyl-containing molecule.
B. Fluorescence Quenching i. Over-labeling: Attaching too many dye molecules in close proximity can lead to self-quenching.[18] Action: Reduce the molar excess of the dye in the reaction. Determine the degree of labeling (DOL) to find the optimal ratio. ii. Environmental Effects: The local environment of the conjugated dye can quench its fluorescence.[18] Action: This is an inherent property of the labeled molecule. If possible, altering the conjugation site (if multiple are available) could mitigate this.
2. High Background Fluorescence A. Unreacted Dye i. Incomplete Purification: Residual, unbound this compound will contribute to background signal. Action: Thoroughly purify the conjugate after the reaction. Methods like size-exclusion chromatography, dialysis, or spin columns are effective for removing small molecule dyes from larger biomolecules.[18]
B. Non-specific Binding i. Hydrophobic Interactions: BODIPY dyes can be somewhat hydrophobic and may non-specifically associate with proteins or other surfaces. Action: Include a non-ionic detergent like Tween-20 (0.05-0.1%) in your washing buffers to reduce non-specific binding. Ensure proper blocking steps are included in your assay protocol.[19]
3. Inconsistent Results A. Reagent Instability i. Dye Degradation: this compound is sensitive to light and moisture.[15][16] Action: Store the solid dye and stock solutions properly at -20°C, desiccated, and protected from light. Allow vials to warm to room temperature before opening to prevent condensation. ii. Buffer Component Interference: Some buffer components can interfere with the reaction. For example, buffers containing primary amines (like Tris) can compete with the hydrazide. Action: Use non-amine-containing buffers like MES or acetate for the reaction.
B. Variability in Carbonyl Generation i. Inconsistent Periodate Oxidation: If generating aldehydes on glycoproteins, the efficiency of this step can vary. Action: Standardize the periodate concentration, incubation time, and temperature for this step. Quench the reaction consistently (e.g., with glycerol) to prevent over-oxidation.

III. Optimizing Incubation Time: A Deeper Dive

The goal is to achieve maximum labeling efficiency in the minimum time required, to preserve the integrity of the target biomolecule.

Key Levers for Optimization:
  • pH: As established, a pH of 4.5-5.5 is the sweet spot for acid catalysis without inactivating the hydrazide nucleophile.[8]

  • Temperature:

    • Room Temperature (20-25°C): A good starting point. Incubation times can range from 2 hours to overnight.

    • 37°C: Can significantly shorten the incubation time. However, assess the thermal stability of your target molecule before increasing the temperature.

  • Catalysis with Aniline:

    • Mechanism: Aniline acts as a nucleophilic catalyst. It first reacts with the aldehyde to form a more reactive Schiff base intermediate, which is then readily attacked by the hydrazide.[10][12] This lowers the overall activation energy of the reaction.

    • Concentration: Aniline is typically used at concentrations between 10-100 mM.[20] Even at 10 mM, it can increase reaction rates up to 40-fold at neutral pH.[8]

    • Impact on Incubation Time: The use of an aniline catalyst can dramatically reduce the required incubation time, often from several hours to 30-60 minutes, even at room temperature.

Experimental Protocol: Optimization Workflow

This protocol outlines a method to determine the optimal incubation time for your specific application.

1. Preparation of Reactants:

  • Target Molecule: Prepare your aldehyde or ketone-containing molecule in a suitable reaction buffer (e.g., 100 mM MES, 150 mM NaCl, pH 5.0).

  • This compound Stock: Prepare a 10-50 mM stock solution in anhydrous DMSO.[7]

  • Aniline Catalyst Stock (Optional): Prepare a 1 M stock solution of aniline in DMSO or water.

2. Reaction Setup (Example Time-Course):

  • To your target molecule solution, add this compound to a final 10-fold molar excess.

  • If using a catalyst, add aniline to a final concentration of 20 mM.

  • Set up multiple identical reaction tubes.

  • Incubate the tubes at your desired temperature (e.g., room temperature).

3. Time-Point Analysis:

  • At various time points (e.g., 30 min, 1 hr, 2 hr, 4 hr, overnight), take one reaction tube and quench the reaction. This can be done by immediately purifying the sample.

  • Purify the labeled conjugate using a method appropriate for your molecule (e.g., a spin desalting column for proteins).

  • Analyze the labeling efficiency. This can be done spectrophotometrically by measuring the absorbance of the dye and the protein (if applicable) to calculate the Degree of Labeling (DOL).

4. Data Interpretation:

  • Plot the DOL versus incubation time. The optimal incubation time is the point at which the curve plateaus, indicating the reaction has reached completion.

dot graph TD { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];

}

Caption: Workflow for optimizing incubation time.

Visualizing the Troubleshooting Logic

When encountering issues, a logical diagnostic flow can quickly identify the root cause.

TroubleshootingFlow

Caption: Troubleshooting logic for this compound reactions.

IV. References

  • This compound - Ruixibiotech. (n.d.). RuixiBiotech. Retrieved February 4, 2026, from [Link]

  • Synthesis and Spectroscopic Characterization of Fluorescent Boron Dipyrromethene-Derived Hydrazones - PMC - NIH. (n.d.). National Center for Biotechnology Information. Retrieved February 4, 2026, from [Link]

  • Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC - NIH. (n.d.). National Center for Biotechnology Information. Retrieved February 4, 2026, from [Link]

  • Nucleophilic Catalysis of Hydrazone Formation and Transimination: Implications for Dynamic Covalent Chemistry | Journal of the American Chemical Society. (2007). ACS Publications. Retrieved February 4, 2026, from [Link]

  • Hydrolytic Stability of Hydrazones and Oximes - PMC. (n.d.). National Center for Biotechnology Information. Retrieved February 4, 2026, from [Link]

  • Fast Hydrazone Reactants: Electronic and Acid/Base Effects Strongly Influence Rate at Biological pH | Request PDF - ResearchGate. (n.d.). ResearchGate. Retrieved February 4, 2026, from [Link]

  • Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach - RSC Publishing. (2020, October 20). Royal Society of Chemistry. Retrieved February 4, 2026, from [Link]

  • Synthesis of New Bodipy Hydrazide Fluorescent Probes for the Detection of Carbonylated Proteins Generated by Oxidative Stress - ResearchGate. (n.d.). ResearchGate. Retrieved February 4, 2026, from [Link]

  • Oxime and Hydrazone Reactions in Bioconjugation [with Top 10 most Asked Questions ... - AxisPharm. (2024, September 25). AxisPharm. Retrieved February 4, 2026, from https://axispharm.com/oxime-and-hydrazone-reactions-in-bioconjugation/

  • Aniline Catalysed Hydrazone Formation Reactions Show a Large Variation in Reaction Rates and Catalytic Effects - TU Delft Research Portal. (n.d.). TU Delft. Retrieved February 4, 2026, from [Link]

  • Troubleshooting | Fluorescence: Detection - YouTube. (2024, September 19). YouTube. Retrieved February 4, 2026, from [Link]

  • Fluorescence Labeling of Peptides: Finding the Optimal Protocol for Coupling Various Dyes to ATCUN-like Structures - PMC - NIH. (2024, June 4). National Center for Biotechnology Information. Retrieved February 4, 2026, from [Link]

  • This compound (A270117) - Antibodies.com. (n.d.). Antibodies.com. Retrieved February 4, 2026, from [Link]

  • Tuning the Dynamics of Boronic Acid Hydrazones and Oximes with pH and Redox Control - ChemRxiv. (n.d.). ChemRxiv. Retrieved February 4, 2026, from [Link]

  • Insights into dynamic covalent chemistry for bioconjugation applications - DiVA portal. (2017, October 26). DiVA. Retrieved February 4, 2026, from [Link]

  • Aniline Catalysed Hydrazone Formation Reactions Show a Large Variation in Reaction Rates and Catalytic Effects | Request PDF - ResearchGate. (n.d.). ResearchGate. Retrieved February 4, 2026, from [Link]

  • Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis | Chemical Reviews. (n.d.). ACS Publications. Retrieved February 4, 2026, from [Link]

  • Aniline-terminated DNA catalyzes rapid DNA–hydrazone formation at physiological pH - Chemical Communications (RSC Publishing) DOI:10.1039/C4CC00292J. (2014, February 24). Royal Society of Chemistry. Retrieved February 4, 2026, from [Link]

  • ph-sensitive hydrazone bond: Topics by Science.gov. (n.d.). Science.gov. Retrieved February 4, 2026, from [Link]

  • How to Troubleshoot Problems with Fluorescently Tagged Proteins - Bitesize Bio. (2024, December 16). Bitesize Bio. Retrieved February 4, 2026, from [Link]

  • A sensitive and selective fluorescent probe for hydrazine with a unique nonaromatic fluorophore - RSC Publishing. (2020, February 4). Royal Society of Chemistry. Retrieved February 4, 2026, from [Link]

  • Water-soluble Organocatalysts for Hydrazone and Oxime Formation - PMC - NIH. (n.d.). National Center for Biotechnology Information. Retrieved February 4, 2026, from [Link]

Sources

Validation & Comparative

A Head-to-Head Comparison of BDP TR Hydrazide and Alexa Fluor 594 Hydrazide for Carbonyl Labeling

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals: A Guide to Selecting the Optimal Red Fluorescent Hydrazide

In the realm of fluorescence labeling, the specific and efficient tagging of biomolecules is paramount. For researchers targeting carbonyl groups—aldehydes and ketones—present in molecules like glycoproteins, polysaccharides, and certain metabolites, fluorescent hydrazides are indispensable tools. Among the myriad of available fluorophores, BDP TR hydrazide and Alexa Fluor 594 hydrazide have emerged as two prominent red fluorescent probes. This guide provides a comprehensive, data-driven comparison of these two dyes to inform the selection process for your specific research needs.

Introduction to the Fluorophores and Their Reactivity

Both this compound and Alexa Fluor 594 hydrazide are bright, red-emitting fluorescent dyes functionalized with a hydrazide moiety (-NHNH2). This reactive group enables them to covalently label aldehydes and ketones through the formation of a stable hydrazone bond. This reaction is particularly useful for labeling the carbohydrate portions of glycoproteins after mild periodate oxidation, which selectively generates aldehyde groups from vicinal diols in sugar residues.[1]

BDP TR (BODIPY TR) belongs to the borondipyrromethene (BODIPY) class of dyes. BODIPY dyes are renowned for their sharp excitation and emission peaks, high fluorescence quantum yields that are often insensitive to solvent polarity, and excellent photostability.[] The "TR" designation indicates that its spectral properties are similar to the Texas Red dye.

Alexa Fluor 594 , a member of the widely acclaimed Alexa Fluor family of dyes, is a sulfonated rhodamine derivative. The Alexa Fluor series is noted for its exceptional brightness, photostability, and pH insensitivity over a wide range.[3][4][5] These characteristics have established Alexa Fluor dyes as a gold standard in many fluorescence imaging applications.[6]

At a Glance: Key Photophysical Properties

A direct comparison of the key photophysical properties of this compound and Alexa Fluor 594 hydrazide is essential for predicting their performance in a given application. The following table summarizes these properties based on manufacturer specifications and available literature.

PropertyThis compoundAlexa Fluor 594 Hydrazide
Excitation Maximum (nm) 589590
Emission Maximum (nm) 616617
Molar Extinction Coefficient (cm⁻¹M⁻¹) ~69,000~73,000
Fluorescence Quantum Yield (Φ) ~0.9~0.66
Molecular Weight ( g/mol ) ~475~800
Brightness (EC x Φ) ~62,100~48,180
Core Structure BorondipyrrometheneSulfonated Rhodamine

Note: Brightness is a calculated value (Molar Extinction Coefficient × Quantum Yield) and serves as a theoretical measure of the fluorescence intensity.

From this data, it is evident that while both dyes have very similar excitation and emission spectra, making them compatible with standard Texas Red filter sets, this compound exhibits a significantly higher quantum yield. This translates to a higher theoretical brightness, suggesting that under identical conditions, this compound conjugates may provide a stronger fluorescent signal.

The Chemistry of Labeling: Hydrazone Formation

The labeling reaction for both dyes is identical, involving the nucleophilic attack of the hydrazide on a carbonyl group (aldehyde or ketone) to form a hydrazone. This reaction typically proceeds under mild acidic conditions (pH 5-6) to facilitate the dehydration step, leading to the formation of a stable carbon-nitrogen double bond.

G cluster_0 Biomolecule with Aldehyde cluster_1 Fluorescent Hydrazide cluster_2 Labeled Biomolecule Biomolecule R-CHO Labeled_Product R-CH=N-NH-Fluorophore (Hydrazone Bond) Biomolecule->Labeled_Product + Fluorophore Fluorophore-NH-NH2 Fluorophore->Labeled_Product

Caption: Hydrazone bond formation between an aldehyde-containing biomolecule and a fluorescent hydrazide.

Experimental Protocol: Labeling of Glycoproteins

A common application for fluorescent hydrazides is the labeling of glycoproteins on the cell surface or in solution. The following protocol provides a general workflow for this process.

Part 1: Generation of Aldehyde Groups on Glycoproteins

Causality: The sugar moieties of glycoproteins often contain vicinal diols. Mild oxidation with sodium periodate (NaIO₄) cleaves the bond between the two carbons of the diol, converting them into aldehyde groups. This step is critical for creating the reactive sites for hydrazide labeling.[1] The reaction is performed at a slightly acidic pH to maintain the stability of the protein while allowing for efficient oxidation.

  • Prepare the Glycoprotein: Dissolve the glycoprotein in a suitable buffer, such as 0.1 M sodium acetate, pH 5.5, to a final concentration of 1-5 mg/mL.[1]

  • Prepare the Oxidizing Agent: Freshly prepare a solution of sodium periodate in the same buffer. The final concentration of periodate in the reaction will depend on the glycoprotein and the desired degree of labeling, but a starting point is typically 1-10 mM.

  • Oxidation Reaction: Add the periodate solution to the glycoprotein solution and incubate for 15-30 minutes at room temperature, protected from light.

  • Quench the Reaction: Stop the oxidation by adding a quenching agent, such as glycerol or ethylene glycol, to consume the excess periodate.

  • Purification: Remove the excess periodate and byproducts by desalting the glycoprotein solution using a spin column or dialysis against the labeling buffer (e.g., 0.1 M sodium acetate, pH 5.5).[1]

Part 2: Conjugation with Fluorescent Hydrazide

Causality: The fluorescent hydrazide is added in molar excess to the oxidized glycoprotein to drive the labeling reaction to completion. The reaction is typically performed at room temperature.

  • Prepare the Dye Stock Solution: Dissolve the this compound or Alexa Fluor 594 hydrazide in a small amount of anhydrous DMSO to create a concentrated stock solution (e.g., 10-50 mM).[1]

  • Labeling Reaction: Add a calculated amount of the dye stock solution to the purified, oxidized glycoprotein. The optimal molar ratio of dye to protein will need to be determined empirically but a starting point is a 10- to 50-fold molar excess of the dye.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.[1]

  • Purification of the Labeled Glycoprotein: Remove the unreacted dye by extensive dialysis or by using a size-exclusion chromatography column. The purified, fluorescently labeled glycoprotein is now ready for downstream applications.

G Start Glycoprotein in Buffer Oxidation Add Sodium Periodate (Incubate) Start->Oxidation 1. Oxidation Quench Quench with Glycerol Oxidation->Quench Purify1 Desalt/Dialyze Quench->Purify1 AddDye Add Fluorescent Hydrazide (Incubate) Purify1->AddDye 2. Labeling Purify2 Purify Labeled Glycoprotein (Dialysis/SEC) AddDye->Purify2 End Labeled Glycoprotein Purify2->End 3. Final Product

Caption: Workflow for labeling glycoproteins with fluorescent hydrazides.

Performance Comparison and Application Considerations

Brightness and Signal-to-Noise Ratio: Based on its significantly higher quantum yield, This compound is expected to be brighter than Alexa Fluor 594 hydrazide.[7] This could be advantageous for detecting low-abundance targets or when high sensitivity is required. However, the brightness of the final conjugate also depends on the degree of labeling and potential self-quenching at high labeling densities. Alexa Fluor dyes are known to be less prone to self-quenching than many other dyes, which can be an advantage when a high degree of labeling is desired.[8]

Photostability: Both BODIPY and Alexa Fluor dyes are generally considered to be highly photostable, a significant improvement over older dyes like fluorescein and rhodamine.[][3] Alexa Fluor 594 has been extensively documented to have excellent photostability, making it well-suited for demanding imaging applications such as confocal microscopy and super-resolution microscopy that involve intense and prolonged light exposure.[4][5] While BDP TR is also known for its photostability, a direct quantitative comparison of the photobleaching rates of the two hydrazide conjugates under identical illumination conditions would be necessary to definitively declare a winner.

Environmental Sensitivity: A key characteristic of BODIPY dyes is that their fluorescence is largely insensitive to solvent polarity and pH.[] Similarly, Alexa Fluor dyes are engineered to be insensitive to pH over a broad range (typically pH 4-10), which is a significant advantage for live-cell imaging where pH can vary in different cellular compartments.[4][6]

Solubility and Non-specific Binding: Alexa Fluor dyes are highly water-soluble due to their sulfonation, which can reduce the tendency of their conjugates to aggregate and cause non-specific binding.[6] BDP TR, being a more hydrophobic dye, might have a greater propensity for non-specific interactions, particularly in applications involving lipid-rich environments.

Conclusion and Recommendations

The choice between this compound and Alexa Fluor 594 hydrazide will ultimately depend on the specific requirements of the experiment.

Choose this compound when:

  • Maximum brightness is the primary concern. Its high quantum yield makes it a strong candidate for applications requiring the highest possible signal.

  • Working in non-aqueous environments, as its fluorescence is less sensitive to solvent polarity.

Choose Alexa Fluor 594 hydrazide when:

  • Exceptional photostability is critical, such as in time-lapse imaging or super-resolution microscopy.

  • A high degree of labeling is required, as it is less prone to self-quenching.

  • Working with aqueous samples where non-specific binding is a concern, due to its high water solubility.

  • Consistency and reproducibility are paramount, given its long-standing reputation as a gold-standard fluorophore.

For most standard applications in cell biology and biochemistry, both dyes will perform exceptionally well. However, for cutting-edge applications that push the limits of fluorescence detection, a careful consideration of their individual strengths is warranted. It is always recommended to empirically test both dyes in your specific experimental setup to determine the optimal choice for your research.

References

  • Comparison of the Photobleaching and Photostability Traits of Alexa Fluor 568- and Fluorescein Isothiocyanate- conjugated Antibody. National Institutes of Health (NIH). Available at: [Link]

  • Alexa Fluor 594 Dye Profile. FluoroFinder. Available at: [Link]

  • Alexa Fluor® Dyes - Simply the Best and Brightest. UCI Department of Chemistry. Available at: [Link]

  • Fluorochromes Description. Laval University. Available at: [Link]

  • Quantitative comparison of long-wavelength Alexa Fluor dyes to Cy dyes: fluorescence of the dyes and their bioconjugates. PubMed. Available at: [Link]

  • Fluorochromes Description. Laval University. Available at: [Link]

  • The different Personalities of Fluorophores (no one is perfect). Luminous Bioanalytical Consulting. Available at: [Link]

  • Synthesis and application of BODIPY-based fluorescent labeling tag for oligosaccharide and N-linked glycan analysis by high-performance liquid chromatography with fluorescence detection. PubMed. Available at: [Link]

  • Photo bleaching of Alexa 488, Alexa 594, Cy3 and Cy5 after repetitive... ResearchGate. Available at: [Link]

  • Glycanmapping of glycoproteins with UPLC-FLR-MALDI/TOF-MS. Diva-portal.org. Available at: [Link]

  • Glycan Labeling. Creative Biolabs. Available at: [Link]

  • Quantitative comparison of long-wavelength Alexa Fluor dyes to Cy dyes: fluorescence of the dyes and their bioconjugates. PubMed. Available at: [Link]

Sources

Technical Comparison: BDP TR Hydrazide vs. Cy3.5 Hydrazide for Carbonyl Labeling

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the context of carbonyl labeling—specifically for glycoproteins, oxidized carbohydrates, and steroids—the choice between BDP TR (Bodipy Texas Red analog) hydrazide and Cy3.5 hydrazide represents a tradeoff between photostability/quantum efficiency and molar absorptivity .

While Cy3.5 possesses a higher molar extinction coefficient (


), its performance is frequently compromised by a lower quantum yield (

) in aqueous environments and rapid photobleaching. Conversely, BDP TR exhibits a near-unity quantum yield (

) and exceptional resistance to photobleaching, making it the superior choice for quantitative imaging, long-term tracking, and fluorescence polarization assays. Cy3.5 remains a viable, cost-effective alternative for flow cytometry where high photon flux is brief and photostability is less critical.

Photophysical Performance Analysis

The "brightness" of a fluorophore is not a single metric but the product of its ability to absorb light (


) and its efficiency in converting that energy into emitted photons (

).
Comparative Data Table
FeatureBDP TR HydrazideCy3.5 HydrazidePractical Implication
Core Fluorophore Boron-dipyrromethene (BODIPY)Cyanine (Polymethine)BDP is rigid/neutral; Cy is flexible/charged.
Excitation Max 589 nm581 nmBoth compatible with 561 nm or 594 nm lasers.
Emission Max 616 nm596 nmBDP TR has a larger Stokes shift (better S/N).
Extinction Coeff.[1][2][3] (

)
~69,000

~150,000

Cy3.5 absorbs ~2.1x more photons per molecule.
Quantum Yield (

)
0.90 0.15 (water) – 0.35 (protein)BDP TR is ~3-6x more efficient at emitting.
Molecular Brightness ~62,100~22,500 – 52,500BDP TR is consistently brighter in aqueous media.
Photostability High Moderate/LowBDP TR resists bleaching during time-lapse.
Solubility Low (Requires DMSO/DMF)Moderate (High if Sulfonated)Cy3.5 is easier to handle in pure aqueous buffers.
The "Brightness" Paradox

Although Cy3.5 has a significantly higher extinction coefficient (it absorbs more light), it suffers from non-radiative decay pathways (cis-trans isomerization) in aqueous solution, drastically lowering its quantum yield to ~0.15.

BDP TR , despite absorbing fewer photons, emits almost every absorbed photon as fluorescence (


).
  • Calculation: Brightness =

    
    
    
  • BDP TR:

    
    
    
  • Cy3.5 (Aqueous):

    
    
    

Experimental Workflow: Glycoprotein Labeling

The following protocol utilizes the hydrazide functional group to label cis-diols on glycoproteins (e.g., antibodies, membrane proteins) via periodate oxidation.[4] This method targets the glycosylation site, preserving the protein's binding affinity (unlike NHS-esters which target Lysine residues).

Mechanism of Action[5]
  • Oxidation: Sodium Periodate (

    
    ) cleaves vicinal diols on sugars, creating reactive aldehydes.[4][5]
    
  • Conjugation: Hydrazide reacts with aldehydes to form a stable hydrazone bond.

  • Stabilization (Optional): The hydrazone bond is generally stable, but can be reduced with cyanoborohydride for irreversible linkage (though rarely necessary for imaging).

Visualized Pathway

LabelingWorkflow Glycoprotein Glycoprotein (Vicinal Diols) Oxidation Periodate Oxidation (NaIO4, pH 5.5) Glycoprotein->Oxidation 10-30 min Aldehyde Activated Protein (Aldehydes) Oxidation->Aldehyde Cleavage Reaction Hydrazide Reaction (BDP TR / Cy3.5) Aldehyde->Reaction + Dye-Hydrazide Conjugate Fluorescent Conjugate (Hydrazone Bond) Reaction->Conjugate 2-4 hrs, RT

Figure 1: Step-by-step reaction pathway for hydrazide-based labeling of glycoproteins.

Detailed Protocol

Materials:

  • Protein of interest (1–5 mg/mL in PBS).

  • Sodium Periodate (

    
    ).[5]
    
  • This compound (dissolved in DMSO at 10 mM).

  • Purification Column (PD-10 or Zeba Spin).

Step-by-Step Methodology:

  • Buffer Exchange: Ensure protein is in a non-amine buffer if performing reductive amination later (though hydrazide reaction tolerates amines, acidic pH is preferred for oxidation). Ideally, use 0.1 M Sodium Acetate, pH 5.5 .[4]

  • Oxidation:

    • Add cold

      
       to a final concentration of 10–20 mM.
      
    • Incubate for 30 minutes on ice in the dark. Note: Over-oxidation can degrade the protein; keep strictly to time.

  • Quenching/Cleaning: Remove excess periodate using a desalting column (equilibrated in PBS or Acetate buffer) to prevent oxidation of the dye.

  • Labeling:

    • Add this compound (or Cy3.5) to the oxidized protein.

    • Target molar ratio: 10–20x molar excess of dye to protein.

    • Solubility Note: For BDP TR, ensure the final organic solvent (DMSO) concentration does not exceed 10% to prevent protein precipitation.

  • Incubation: Incubate for 2–4 hours at Room Temperature or Overnight at 4°C with gentle rotation.

  • Purification: Remove excess free dye using a gel filtration column (Sephadex G-25) or extensive dialysis. BDP TR is hydrophobic; ensure the column is washed thoroughly.

Critical Performance Factors

A. Photostability (Bleaching Resistance)

BDP (BODIPY) dyes are structurally rigid, preventing the molecular vibrations that lead to non-radiative energy loss and photobleaching.

  • BDP TR: Retains >90% fluorescence after extensive excitation. Ideal for confocal microscopy and STED.

  • Cy3.5: Susceptible to radical-induced bleaching. Signal can drop by 50% within seconds to minutes of high-intensity illumination.

B. pH Sensitivity[5][6]
  • BDP TR: Fluorescence is largely pH-independent (pH 3–10).

  • Cy3.5: Generally stable, but quantum yield can fluctuate slightly with pH extremes.

C. Solubility & Handling
  • This compound: Hydrophobic. Must be dissolved in DMSO or DMF first. When adding to aqueous buffer, mix rapidly to prevent aggregation.

  • Cy3.5 Hydrazide: Amphiphilic. If using the sulfonated version (Sulfo-Cy3.5), it is highly water-soluble and easier to use for delicate proteins sensitive to DMSO.

References

  • Lumiprobe Corporation. this compound Spectral Properties and Protocol. Retrieved from

  • Karolin, J., et al. (1994). "Fluorescence and absorption spectroscopic properties of dipyrrometheneboron difluoride (BODIPY) derivatives in solutions and in lipid bilayers." Journal of the American Chemical Society.
  • Mujumdar, R. B., et al. (1993). "Cyanine dye labeling reagents: Sulfoindocyanine succinimidyl esters." Bioconjugate Chemistry. (Foundational reference for Cy-dye properties).
  • Hermanson, G. T. (2013).[6] Bioconjugate Techniques (3rd Edition). Academic Press. (Authoritative source for hydrazide-aldehyde chemistry).[4]

  • AAT Bioquest. Cy3.5 Spectrum and Properties. Retrieved from

Sources

Technical Comparison Guide: Spectral Overlap & Compatibility of BDP TR Hydrazide with GFP

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Verdict: Highly Compatible. BDP TR (BODIPY Texas Red) Hydrazide and GFP (Green Fluorescent Protein) represent an optimal "Green-Red" fluorophore pair for multicolor microscopy.[1] Their spectral separation is sufficient to virtually eliminate Fluorescence Resonance Energy Transfer (FRET) and cross-excitation, making them superior to traditional FITC/TRITC pairs.[1]

This guide details the spectral physics, provides a validated glycoprotein labeling protocol, and compares BDP TR against industry-standard alternatives like Alexa Fluor 594.

Spectral Characterization & Physics

To understand the compatibility, we must analyze the excitation (Ex) and emission (Em) profiles of both fluorophores.

Quantitative Spectral Data
PropertyEGFP (Green) BDP TR (Red) Significance
Excitation Max 488 nm589 nm101 nm separation. 488 nm laser does not efficiently excite BDP TR.[1]
Emission Max 507 nm616 nm109 nm separation. Minimal bleed-through.[1]
Stokes Shift ~19 nm~27 nmBDP TR has a distinct Stokes shift, aiding signal isolation.[1]
Extinction Coeff.[1][2] (

)
~56,000 M⁻¹cm⁻¹~69,000 M⁻¹cm⁻¹BDP TR is exceptionally bright, comparable to Alexa Fluor 594.[1]
Quantum Yield (QY) 0.600.90BDP TR is highly efficient, requiring lower laser power.[1]
The "No-FRET" Zone

A common concern in dual-labeling is unintentional FRET (Fluorescence Resonance Energy Transfer), where the donor (GFP) transfers energy to the acceptor (Red dye) instead of emitting green light.

  • Requirement for FRET: Significant overlap between Donor Emission (GFP: 507 nm) and Acceptor Excitation (BDP TR: 589 nm).[1]

  • Reality: The spectral gap (~80 nm) is too large for efficient energy transfer.[1] The Spectral Overlap Integral (

    
    )  is negligible.[1]
    
    • Result: You can co-localize these markers within <10 nm proximity without FRET artifacts quenching the GFP signal.[1]

Crosstalk Analysis (Bleed-Through)
  • Green-into-Red (Tail Effect): GFP emission tails off significantly above 600 nm.[1] Using a standard 615/20 nm bandpass filter for BDP TR eliminates virtually all GFP signal.[1]

  • Red-into-Green: BDP TR emission is strictly red-shifted.[1] There is zero signal in the 500–550 nm GFP channel.[1]

Experimental Workflow: Glycoprotein Labeling

BDP TR Hydrazide is a carbonyl-reactive probe.[1] It does not bind proteins directly unless they are oxidized.[1] It is specifically used to label glycoproteins (e.g., sialic acid residues on the cell surface or Golgi apparatus) or oxidized RNA.[1]

Mechanism of Action

The protocol relies on the Periodate-Hydrazide Ligation .[1] Sodium periodate (


) mildly oxidizes vicinal diols (sugars) into reactive aldehydes, which then form stable hydrazone bonds with this compound.[1]

G Glycoprotein Glycoprotein (Vicinal Diols) Oxidation Step 1: Oxidation (NaIO4) Glycoprotein->Oxidation 1-10 mM NaIO4 4°C, 30 min Aldehyde Reactive Aldehydes Oxidation->Aldehyde Labeling Step 2: Ligation (this compound) Aldehyde->Labeling pH 5.5 RT, 1-2 hr Conjugate Stable Hydrazone Conjugate (Red) Labeling->Conjugate

Figure 1: The chemical workflow for labeling surface glycoproteins with this compound.

Validated Protocol

Reagents:

  • Buffer A: 0.1 M Sodium Acetate, pH 5.5 (Acidic pH catalyzes hydrazone formation).[1]

  • Oxidizer: Sodium meta-periodate (

    
    ).[1][3]
    
  • Dye: this compound (dissolved in DMSO).[1]

Step-by-Step:

  • Preparation: Wash cells/tissue 3x with PBS to remove interfering media.[1]

  • Oxidation: Incubate sample in 1 mM

    
      in PBS (or Buffer A) for 30 minutes at 4°C .
    
    • Expert Note: Keep temperature low and concentration

      
      1 mM to target surface sialic acids only.[1] Higher concentrations/temps will penetrate and oxidize internal structures.[1]
      
  • Quench: Add glycerol (15 mM final) or wash 2x with Buffer A to stop oxidation.

  • Labeling: Incubate with 5-10 µM this compound in Buffer A for 1-2 hours at Room Temperature .

    • Why pH 5.5? Hydrazide reactivity is optimal at slightly acidic pH, reducing non-specific binding compared to neutral pH.[1]

  • Wash: Rinse 3x with PBS to remove unbound dye.[1]

  • Fixation (Optional): If imaging fixed cells, fix after labeling to preserve membrane morphology, or label post-fixation.

Comparative Performance Analysis

How does this compound stack up against the "Gold Standards"?

FeatureThis compound Alexa Fluor 594 Hydrazide Texas Red Hydrazide
Brightness High (

, QY 0.[1]9)
High (

, QY ~0.[1]6)
Medium (

, QY ~0.[1]3)
Photostability Excellent (BODIPY core is robust)Excellent (Sulfonated rhodamine)Poor (Prone to bleaching)
Spectral Width Narrow (Sharp emission peak)Medium Broad (Higher crosstalk risk)
Solubility Moderate (Lipophilic character)High (Very hydrophilic)Low to Medium
Cost

(Generic BDP available)

$
(Premium branding)

Why Choose BDP TR?

  • Multiplexing: The narrower emission spectrum of BDP dyes compared to Rhodamines (Texas Red) allows for tighter spectral windowing, making it easier to add a third color (e.g., Cy5/Far-Red) without bleed-through.

  • Membrane Environment: BDP dyes are often less sensitive to pH changes and polarity than fluorescein derivatives, maintaining brightness in acidic Golgi or endosomal compartments.[1]

Imaging Setup (Microscopy)

To achieve the "zero crosstalk" promise, use the following optical configuration:

Microscopy cluster_GFP Channel 1: GFP cluster_BDP Channel 2: BDP TR Laser488 Laser: 488 nm Sample Sample (GFP + BDP TR) Laser488->Sample Excites GFP FilterG Filter: 525/50 nm Laser561 Laser: 561 or 594 nm Laser561->Sample Excites BDP TR FilterR Filter: 615/24 nm (Texas Red Filter) Sample->FilterG GFP Emission (507 nm) Sample->FilterR BDP TR Emission (616 nm)

Figure 2: Optimal dual-channel configuration.[1] Note that the 561 nm laser is highly effective for BDP TR.[1]

References

  • Lumiprobe Corporation. this compound Product Specification & Spectra.[1] Retrieved from

  • Thermo Fisher Scientific. BODIPY Dye Series: Structural and Spectral Properties.[1] Molecular Probes Handbook.[1] Retrieved from

  • AAT Bioquest. Spectrum Viewer: BODIPY TR vs EGFP. Retrieved from

  • Hermanson, G. T. (2013).[1] Bioconjugate Techniques (3rd Edition).[1] Academic Press.[1] (Standard reference for Periodate-Hydrazide chemistry).

  • Zeng, Y., et al. (2009).[1] High-efficiency labeling of sialylated glycoproteins on living cells.[1]Nature Methods.[1] (Validates periodate oxidation on live cells).

Sources

A Senior Application Scientist's Guide to BDP TR Hydrazide for Super-Resolution Microscopy

Author: BenchChem Technical Support Team. Date: February 2026

Welcome, researchers and innovators. In the quest to visualize the intricate nanomachinery of life, super-resolution microscopy (SRM) has shattered the long-standing diffraction limit of light. Techniques like Stochastic Optical Reconstruction Microscopy (dSTORM) don't just provide a sharper picture; they build a molecular map from the ground up, one photon at a time. The quality of this map is fundamentally dictated by the performance of the fluorescent probes used.

This guide provides an in-depth comparison of BDP TR hydrazide, a promising fluorophore from the borondipyrromethene (BODIPY) family, against established alternatives for single-molecule localization microscopy (SMLM). We will move beyond catalog specifications to discuss the causality behind experimental choices, providing the field-proven insights necessary to optimize your imaging and trust your results.

The Engine of dSTORM: Why Fluorophore Choice is Paramount

Single-molecule localization techniques like dSTORM achieve nanoscale resolution by ensuring that only a sparse, optically resolvable subset of fluorophores is fluorescent at any given moment.[1] An imaging session involves capturing thousands of frames, where each frame reveals the precise location of a few individual molecules. A final super-resolution image is then reconstructed from these localizations.[1]

The success of this process hinges on the photoswitching characteristics of the dye—its ability to be reversibly shelved into a stable, non-fluorescent "dark" state and then stochastically reactivated.[2] The ideal dSTORM fluorophore exhibits:

  • High Photon Output per Switching Event: More photons mean higher localization precision.[3]

  • High Photostability: The ability to endure numerous switching cycles before permanent photobleaching.[4][5]

  • Low On-Off Duty Cycle: The dye should spend the vast majority of its time in the dark state to ensure sparse activation. A high duty cycle leads to overlapping signals, making localization impossible.[3]

This guide will focus on how this compound performs against these critical metrics.

Introducing this compound: A Bright Borondipyrromethene Dye

BDP TR is a red fluorescent dye belonging to the borondipyrromethene (BODIPY) class.[6][7] These dyes are renowned for their sharp emission spectra, high fluorescence quantum yields often approaching 1.0, and relative insensitivity to environmental polarity and pH.[8] BDP TR itself is exceptionally bright and photostable, making it an attractive candidate for demanding imaging applications.[7]

Core Photophysical Properties
PropertyValueSource
Excitation Maximum (Abs)589 nm[9]
Emission Maximum (Em)616 nm[9]
Molar Extinction Coefficient (ε)69,000 cm⁻¹M⁻¹[9]
Fluorescence Quantum Yield (Φ)0.90[9]
The Chemistry of Hydrazide Labeling

The "hydrazide" functional group makes BDP TR a targeted tool for labeling biomolecules containing aldehyde or ketone groups, collectively known as carbonyls.[9] While proteins and nucleic acids generally lack these groups, they are abundant in carbohydrates and can be selectively introduced into glycoproteins and glycans through mild oxidation.[10][11]

The most common method is the oxidation of cis-diols in sugar residues using sodium meta-periodate (NaIO₄). This reaction cleaves the carbon-carbon bond and converts the hydroxyl groups into reactive aldehydes, creating a specific attachment point for the hydrazide dye.[11] This is particularly advantageous for labeling antibodies, as their glycosylation sites are typically located on the Fc region, far from the antigen-binding site, minimizing interference with function.[10]

cluster_0 Chemical Reaction Aldehyde Biomolecule-CHO (Aldehyde) Hydrazone Biomolecule-CH=N-NH-CO-BDP-TR (Stable Hydrazone Bond) Aldehyde->Hydrazone + Hydrazide Hydrazide BDP-TR-CO-NH-NH₂ (Hydrazide)

Hydrazide reaction with an aldehyde group.

Performance in dSTORM: BDP TR Scaffold vs. Alexa Fluor 647

To evaluate BDP TR's performance, we must compare it to the recognized gold standard for dSTORM: Alexa Fluor 647.[5][12][13] This cyanine dye is renowned for its exceptional photoswitching characteristics in thiol-containing buffers, delivering the high photon count and low duty cycle essential for high-quality reconstructions.[4][5]

A systematic study comparing the performance of the BODIPY scaffold (using BODIPY FL as a representative) to Alexa Fluor 647 revealed critical, performance-defining differences that are highly dependent on the imaging buffer.[14]

The Critical Role of the Imaging Buffer

dSTORM imaging buffers are not passive media; they are chemically active solutions designed to force fluorophores into a stable dark state.[15] Most contain a reducing agent, typically a thiol like mercaptoethylamine (MEA), and an oxygen scavenging system (e.g., GLOX).[14][15] The interaction between the dye and the buffer chemistry dictates the photoswitching performance.

The data below, adapted from a comprehensive screen[14], compares the performance of the BODIPY scaffold and Alexa Fluor 647 in two different thiol-based buffer conditions.

Quantitative dSTORM Performance Comparison
ParameterBODIPY FL (in 143 mM βME)Alexa Fluor 647 (in 10 mM MEA)Alexa Fluor 647 (in 143 mM βME)Significance
Total Photon Output ~3,600~7,750 ~4,000Higher photon output improves localization precision. Alexa Fluor 647 excels in MEA buffer.[14]
Number of Switching Cycles ~50~100 ~45More cycles allow for denser sampling of the structure before photobleaching.[14]
On-Off Duty Cycle ~0.003%~0.0008% ~0.002%A lower duty cycle is critical to prevent overlapping signals from spatially dense molecules.[14]
Localization Precision ~20 nm~18 nm ~20 nmDirectly impacted by photon output. Lower values are better.[14]

Data adapted from Pashek et al., 2018.[14] This study used BODIPY FL as a representative for the BODIPY scaffold.

Analysis & Field Insights:

  • Alexa Fluor 647 Remains the Top Performer: Under its optimal conditions (10 mM MEA), Alexa Fluor 647 significantly outperforms the BODIPY scaffold in total photon output and number of switching cycles, while maintaining an exceptionally low duty cycle.[14] This combination is why it is consistently recommended for achieving the highest quality dSTORM images.[5][13]

  • Buffer Optimization is Key for BODIPY Dyes: The performance of the BODIPY scaffold is highly sensitive to the imaging buffer composition. While its photon output is lower than optimal AF647, it provides usable photoswitching, particularly in MEA-based buffers.[14] This underscores a critical principle: the best fluorophore is only the best in its optimal chemical environment. Researchers using BODIPY-class dyes for dSTORM must be prepared to screen different buffer conditions to unlock their full potential.

  • When to Consider this compound: this compound becomes a compelling choice when the experimental design demands specific labeling of carbonyl-containing molecules like glycans. While it may not achieve the absolute localization precision of Alexa Fluor 647, its unique targeting capability allows for questions to be answered that would be otherwise inaccessible. For structures that are not exceptionally dense, the performance of BDP TR in an optimized buffer can yield excellent super-resolution images.

Experimental Protocol: dSTORM Imaging of Cell-Surface Glycoproteins

This protocol provides a self-validating workflow for labeling cell-surface glycoproteins with this compound for subsequent dSTORM imaging. The causality behind each step is explained to ensure robust and reproducible results.

Workflow Overview

A 1. Cell Culture Seed cells on high-precision #1.5H coverslips B 2. Mild Oxidation Treat with NaIO₄ to create aldehydes on glycans A->B Prepare sample C 3. Hydrazide Labeling Incubate with this compound to form stable hydrazone bond B->C Create reactive sites D 4. Fixation Post-fix with PFA/Glutaraldehyde to preserve structure C->D Covalently attach dye E 5. Imaging Mount in optimized dSTORM buffer (e.g., MEA-based) D->E Prepare for microscopy F 6. Data Acquisition & Reconstruction Acquire thousands of frames and process localizations E->F Generate super-res image

dSTORM sample preparation workflow using hydrazide labeling.
Step-by-Step Methodology

Materials:

  • Cells cultured on #1.5H high-precision glass coverslips (170 µm thickness)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Sodium meta-periodate (NaIO₄), freshly prepared

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • This compound

  • Paraformaldehyde (PFA) and Glutaraldehyde

  • dSTORM Imaging Buffer: e.g., 10 mM MEA + GLOX in PBS

1. Generation of Aldehyde Groups (Oxidation):

  • Causality: This step selectively creates reactive sites on sugar moieties without disturbing protein structures. A mild, short treatment is crucial to avoid cellular damage.
  • Wash cells grown on coverslips twice with ice-cold PBS.
  • Incubate the cells with 1 mM NaIO₄ in ice-cold PBS for 10 minutes on ice, protected from light.
  • Quench the reaction by washing the cells three times with PBS.

2. Labeling with this compound:

  • Causality: The hydrazide reacts specifically with the newly formed aldehydes. Performing this step at room temperature provides sufficient energy for the reaction without compromising cell integrity.
  • Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
  • Dilute the stock solution to a final working concentration of 50-100 µM in PBS, pH 7.4.
  • Incubate the cells with the this compound solution for 30-60 minutes at room temperature, protected from light.
  • Wash the cells three times with PBS to remove unbound dye.

3. Post-Labeling Fixation:

  • Causality: A robust fixation using a combination of PFA and a low concentration of glutaraldehyde crosslinks proteins and locks the labeled structures in place, preventing drift during the long acquisition times required for dSTORM.
  • Fix the labeled cells with 4% PFA + 0.1% Glutaraldehyde in PBS for 15 minutes.
  • Wash three times with PBS.

4. Preparation for Imaging:

  • Causality: The dSTORM buffer is essential for inducing photoswitching. It must be prepared fresh and added immediately before imaging, as the oxygen scavenging system has a limited lifetime.
  • Mount the coverslip in an imaging chamber.
  • Prepare the dSTORM imaging buffer (e.g., 10 mM MEA, 0.5 mg/mL Glucose Oxidase, 40 µg/mL Catalase, 10% w/v Glucose in PBS).
  • Add the fresh imaging buffer to the sample and proceed immediately to the microscope for data acquisition.

Conclusion and Recommendations

This compound is a high-performance fluorophore that offers a unique and powerful capability for super-resolution imaging: the specific targeting of glycoproteins and other carbohydrate-containing structures.

  • For Ultimate Performance: When targeting common protein structures where antibody labeling is feasible, Alexa Fluor 647 remains the superior choice for dSTORM, offering the highest photon output and best photoswitching kinetics in standard thiol-based buffers.[5][14]

  • For Targeted Glycan Imaging: When your biological question requires the specific visualization of glycans, This compound is an excellent tool. Its inherent brightness and photostability, coupled with its specific reactivity, enable high-quality super-resolution imaging of a class of biomolecules often overlooked in SMLM studies.

Success with this compound in dSTORM requires a deliberate and informed approach. Researchers must understand that its performance is inextricably linked to the imaging buffer chemistry. By investing the effort to screen and optimize the imaging buffer, the unique advantages of the BODIPY scaffold can be fully realized, opening new avenues for nanoscale discovery.

References

  • Pashek, T., et al. (2018). Superresolution microscopy with novel BODIPY-based fluorophores. PLoS ONE. Available at: [Link]

  • Klapholz, B., et al. (2023). Cationic BODIPY Photosensitizers for Mitochondrion-Targeted Fluorescence Cell-Imaging and Photodynamic Therapy. MDPI. Available at: [Link]

  • Dempsey, G. T., et al. (2011). Dyes-and-Fluorescent-Proteins-for-STORM-Imaging.pdf. Harvard University. Available at: [Link]

  • Spahn, C., et al. (2019). Choosing the Probe for Single-Molecule Fluorescence Microscopy. MDPI. Available at: [Link]

  • Lelek, M., et al. (2021). Quantitative Single-Molecule Localization Microscopy. Annual Review of Biophysics. Available at: [Link]

  • Radenovic, A. (n.d.). Quantitative Aspects of Single Molecule Localization Microscopy. EPFL. Available at: [Link]

  • Strauss, S., et al. (2022). Photoswitching fingerprint analysis bypasses the 10-nm resolution barrier. Nature Methods. Available at: [Link]

  • Hoffman, D. P., et al. (2020). Diverse protocols for correlative super-resolution fluorescence imaging and electron microscopy of chemically fixed samples. Nature Protocols. Available at: [Link]

  • Dempsey, G. T., et al. (2011). Quantitative probe characterization for STORM imaging. Nature Methods. Available at: [Link]

  • van der Velde, J. H. M., et al. (2016). Optimizing Imaging Conditions for Demanding Multi-Color Super Resolution Localization Microscopy. PLoS ONE. Available at: [Link]

  • Torcinaro, A., et al. (2022). Single-molecule localization microscopy goes quantitative. Immunity, Inflammation and Disease. Available at: [Link]

  • Gwak, H., et al. (2021). Pre-staining of glycoprotein in SDS-PAGE by the synthesis of a new hydrazide derivative. Electrophoresis. Available at: [Link]

  • Deschout, H., et al. (2014). Progress in quantitative single-molecule localization microscopy. Histochemistry and Cell Biology. Available at: [Link]

  • Creative Biolabs. (n.d.). Glycan Labeling. Available at: [Link]

  • ONI Bio. (n.d.). Popular fluorophores for dSTORM imaging. Available at: [Link]

  • Martens, K. J. A., et al. (2019). Quantitative Analysis for Single-Molecule Localization Microscopy. Taylor & Francis Group. Available at: [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.